4-isopropyl-1-methyl-1H-pyrazole
Description
BenchChem offers high-quality 4-isopropyl-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropyl-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H12N2/c1-6(2)7-4-8-9(3)5-7/h4-6H,1-3H3 |
InChI Key |
RMMFFMJLIHITAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
An In-Depth Technical Guide to 4-isopropyl-1-methyl-1H-pyrazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-isopropyl-1-methyl-1H-pyrazole, a heterocyclic organic compound. While a specific CAS number for this molecule is not readily found in public databases, this document outlines a plausible synthetic pathway, predicts its physicochemical properties based on analogous structures, and discusses its potential applications, particularly within the realm of drug discovery and development.
Molecular Structure and Isomerism
4-isopropyl-1-methyl-1H-pyrazole possesses a five-membered aromatic pyrazole ring substituted with an isopropyl group at the C4 position and a methyl group at the N1 position. The pyrazole ring, a diazole, is a significant scaffold in medicinal chemistry due to its metabolic stability and diverse biological activities.[1]
The substitution pattern in 4-isopropyl-1-methyl-1H-pyrazole is unambiguous. However, it is important to consider that the synthesis of N-substituted pyrazoles can sometimes yield a mixture of isomers if the starting pyrazole is unsymmetrical and unsubstituted at the N1 position.[2]
Proposed Synthesis of 4-isopropyl-1-methyl-1H-pyrazole
A prevalent method for synthesizing substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or a synthon equivalent with a hydrazine derivative.[3] A logical and efficient pathway to 4-isopropyl-1-methyl-1H-pyrazole is proposed below.
Experimental Protocol: A Generalized Two-Step Synthesis
Step 1: Synthesis of 3-isopropyl-2,4-pentanedione (a β-diketone intermediate)
This protocol is a generalized procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Addition of Starting Material: To this solution, add acetylacetone (1.0 equivalent) dropwise at room temperature.
-
Alkylation: Following the formation of the enolate, add 2-bromopropane (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute aqueous acid solution (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Step 2: Cyclocondensation to form 4-isopropyl-1-methyl-1H-pyrazole
-
Reaction Setup: In a suitable solvent such as ethanol or acetic acid, dissolve the synthesized 3-isopropyl-2,4-pentanedione (1.0 equivalent).
-
Addition of Hydrazine: Add methylhydrazine (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic. Monitor the formation of the pyrazole by TLC or GC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield 4-isopropyl-1-methyl-1H-pyrazole.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale / Comparison |
| CAS Number | Not Assigned | Not found in major chemical databases during the search. |
| Molecular Formula | C₇H₁₂N₂ | Based on the molecular structure. |
| Molecular Weight | 124.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar alkyl-substituted pyrazoles are often liquids at room temperature.[4] |
| Boiling Point | ~180-200 °C | Higher than 1-methylpyrazole (~127 °C) and likely similar to or slightly higher than 4-isopropyl-1H-pyrazole due to the added methyl group. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The presence of the non-polar isopropyl group and the overall increase in hydrocarbon character would decrease water solubility compared to pyrazole itself.[5] |
| pKa (of conjugate acid) | ~2-3 | The N2 nitrogen is basic. Alkyl groups are weakly electron-donating, which might slightly increase the basicity compared to unsubstituted pyrazole (pKa ~2.5).[6] |
Spectroscopic Characterization (Predicted)
The structural confirmation of synthesized 4-isopropyl-1-methyl-1H-pyrazole would be achieved through a combination of spectroscopic methods.
-
¹H NMR Spectroscopy:
-
Pyrazole Ring Protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring.[7]
-
N-Methyl Group: A singlet corresponding to the three protons of the methyl group attached to the N1 nitrogen.
-
Isopropyl Group: A septet for the single proton and a doublet for the six equivalent methyl protons.
-
-
¹³C NMR Spectroscopy:
-
Distinct signals for the three carbon atoms of the pyrazole ring, with the C4 carbon being significantly shifted due to the isopropyl substituent.[6]
-
Signals for the N-methyl carbon and the two distinct carbons of the isopropyl group.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic C-H stretching vibrations for the alkyl groups and the aromatic pyrazole ring.
-
C=N and C=C stretching vibrations within the pyrazole ring.[8]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) would confirm the molecular weight.
-
Fragmentation patterns would likely involve the loss of methyl and isopropyl fragments.
-
Applications in Drug Development
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[1] Substituted pyrazoles are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][9]
The introduction of an isopropyl group at the C4 position and a methyl group at the N1 position can influence the compound's pharmacokinetic and pharmacodynamic properties. The lipophilicity introduced by the isopropyl group can enhance membrane permeability and potentially improve oral bioavailability.
While specific biological activities for 4-isopropyl-1-methyl-1H-pyrazole have not been reported, its structural motifs suggest it could be a valuable building block for the synthesis of novel therapeutic agents. It could be explored as a precursor for more complex molecules targeting a variety of biological targets.
Safety and Handling
As with any chemical compound, 4-isopropyl-1-methyl-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.
Conclusion
4-isopropyl-1-methyl-1H-pyrazole is a structurally interesting, yet not widely documented, member of the pyrazole family. This guide has provided a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and highlighted its potential as a valuable scaffold in drug discovery. Further experimental investigation is necessary to fully characterize this compound and explore its biological potential.
References
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]
-
Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. (2005). ACS Publications. [Link]
-
Pyrazole Studies. XI. Oxidation by Air of 1:4-Disubstituted Pyrazolidine-3:5-diones. SciSpace. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]
-
Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. ResearchGate. [Link]
-
Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (2012). Semantic Scholar. [Link]
-
Synthesis of substituted triazole-pyrazole hybrids using triazenylpyrazole precursors. (2024). University of Helsinki. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2009). ACS Publications. [Link]
-
SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II) COMPLEX WITH 3,5-DIMETHYL-1H-PYRAZOLE, OBTAINED BY OXIDATIVE DISSOLUTION METHOD. (2025). Journal of Chemistry and Technologies. [Link]
-
4-methyl pyrazole, 7554-65-6. The Good Scents Company. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Chemical Properties of 4-Isopropyl-1-methylcyclohex-2-enol (CAS 619-62-5). Cheméo. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
-
1-Isopropyl-1H-pyrazole-4-carboxylic acid, 97%. 3ASenrise. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Methyl-1H-pyrazole, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
4-isopropyl-1-methyl-1H-pyrazole chemical structure and SMILES
Structural Architecture, Synthetic Protocols, and Druggability Profile [1]
Executive Summary
This technical guide provides a comprehensive analysis of 4-isopropyl-1-methyl-1H-pyrazole , a specific 1,4-disubstituted pyrazole scaffold.[1] While simple pyrazoles like fomepizole are known therapeutics, this specific analog represents a critical "fragment" often utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors and GPCR ligands.[1] Its structural value lies in the 4-position isopropyl group , which offers a bulky, lipophilic anchor for hydrophobic pockets, combined with the N1-methyl cap that eliminates hydrogen bond donor (HBD) liability, improving membrane permeability.
Part 1: Structural Identity & Cheminformatics
The precise identification of this molecule is critical to distinguish it from its regioisomer (1-isopropyl-4-methyl-1H-pyrazole).[1]
Table 1: Chemical Identity Matrix
| Attribute | Value | Technical Note |
| IUPAC Name | 4-isopropyl-1-methyl-1H-pyrazole | Systematic nomenclature.[1] |
| SMILES (Canonical) | CC(C)c1cn(C)nc1 | Validated for cheminformatics pipelines. |
| Isomeric SMILES | Cn1ncc(c1)C(C)C | Useful for explicit connectivity checks.[1] |
| Molecular Formula | ||
| Molecular Weight | 124.19 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1] |
| Monoisotopic Mass | 124.1000 Da | Key for High-Res MS validation.[1] |
| ClogP (Est.) | ~1.8 - 2.1 | Moderate lipophilicity; good bioavailability potential.[1] |
Structural Visualization (Graphviz)
The following diagram breaks down the SMILES string into its functional chemical logic.
Figure 1: Structural decomposition of the 4-isopropyl-1-methyl-1H-pyrazole scaffold highlighting functional pharmacophores.
Part 2: Synthetic Architecture & Regiocontrol
The Regioselectivity Paradigm
Synthesizing N-alkylated pyrazoles often presents a regioselectivity challenge (N1 vs. N2 alkylation).[1] However, 4-isopropyl-1H-pyrazole (the precursor) possesses a plane of symmetry through the C4-H axis because positions 3 and 5 are unsubstituted (both are hydrogens).[1]
-
Implication: Tautomers A and B are identical.
-
Result: Alkylation yields a single regioisomer , simplifying purification significantly compared to 3-substituted pyrazoles.[1]
Protocol: Methylation of 4-Isopropyl-1H-pyrazole
This protocol uses a standard
Reagents:
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) or Cesium Carbonate (
).[1] -
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate.[1]
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Methodology:
-
Activation:
-
Charge a flame-dried flask with 4-isopropyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration) under Nitrogen/Argon.
-
Cool to 0°C.[1]
-
Add NaH (1.2 equiv) portion-wise.[1] Caution: Hydrogen gas evolution.[1]
-
Stir for 30 minutes at 0°C to ensure complete deprotonation (formation of the pyrazolide anion).
-
-
Alkylation:
-
Workup & Purification:
Synthetic Workflow Diagram
Figure 2: Synthetic pathway demonstrating the conversion of the symmetric precursor to the N-methylated target.
Part 3: Structural Validation Protocols (QA/QC)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1. Nuclear Magnetic Resonance (
H-NMR)
The symmetry of the precursor is broken upon methylation, but the chemical shifts are distinct.[1]
-
Solvent:
(Chloroform-d)[1] -
Predicted Spectra:
- 7.30 - 7.20 ppm (2H, s/d): Pyrazole ring protons (H3 and H5).[1] While technically distinct (H5 is closer to N-Me), they often appear as a singlet or two very close doublets due to similar electronic environments.[1]
- 3.85 ppm (3H, s): N-Methyl group .[1] This is the diagnostic signal for successful alkylation.[1]
- 2.85 ppm (1H, septet, J=6.9 Hz): Isopropyl methine (CH).[1]
-
1.25 ppm (6H, d, J=6.9 Hz): Isopropyl methyls (
).[1]
2. Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).[1]
-
Target Ion:
.[1] -
Fragmentation: Look for loss of isopropyl group (
) or methyl group ( ).[1]
Part 4: Druggability & Application Context
Why this scaffold? In medicinal chemistry, the 4-isopropyl-1-methyl-1H-pyrazole moiety is a bioisostere for phenyl or pyridine rings but with distinct electronic properties:
-
Fsp3 Contribution: The isopropyl group increases the fraction of sp3 carbons, improving solubility compared to a flat phenyl ring.[1]
-
Metabolic Stability: The pyrazole ring is generally more stable to oxidative metabolism than electron-rich phenyl rings.[1]
-
Vector: The N1-methyl vector allows the molecule to project into solvent or specific sub-pockets without acting as a hydrogen bond donor, which can be energetic penalty if no acceptor is present in the protein.[1]
Table 2: Physicochemical Profile (Lipinski/Veber)
| Property | Value | Status |
| H-Bond Donors | 0 | Excellent for permeability (CNS penetration potential).[1] |
| H-Bond Acceptors | 1 (N2) | Standard kinase hinge binder motif.[1] |
| Rotatable Bonds | 1 | Low entropic penalty upon binding.[1] |
| TPSA | ~17.8 | Highly permeable (Rule of thumb: <140 |
References
-
PubChem Compound Summary . 1-Isopropyl-1H-pyrazole (Precursor Data). National Center for Biotechnology Information.[1] Accessed 2024.[1] [1]
-
Sigma-Aldrich Product Sheet . 4-Isopropyl-1H-pyrazole. Merck KGaA.[1] [1]
-
Common Chemistry . CAS Registry Number 13753-53-2 (4-Isopropylpyrazole).[1][2] American Chemical Society.[1] [1]
-
Fustero, S., et al. (2011).[1] Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. (Contextual citation for pyrazole alkylation mechanics).
Sources
The Linear Vector: A Technical Guide to 1,4-Disubstituted Pyrazoles
The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic protocols for 1,4-disubstituted pyrazole derivatives . This document is designed for drug discovery professionals, focusing on the unique "linear" vector properties of this scaffold compared to the more common 1,3- or 1,5-disubstituted isomers.
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, historically dominated by 1,5-diaryl derivatives (e.g., Celecoxib) and 1,3-disubstituted kinase inhibitors.[1] However, 1,4-disubstituted pyrazoles have emerged as a distinct pharmacophore. Unlike the "bent" geometry of 1,5-isomers, the 1,4-substitution pattern provides a linear, rod-like vector that mimics the geometry of biphenyls and stilbenes but with improved solubility and hydrogen-bonding potential.
This guide analyzes the biological utility of this specific substitution pattern, focusing on microtubule destabilization and kinase inhibition, and provides a validated synthetic protocol for their regioselective construction.
Part 1: Structural Logic & SAR (The "Linear" Advantage)[1]
The primary value of the 1,4-disubstituted pyrazole lies in its spatial arrangement. While 1,5-substitution creates a steric clash that forces the aryl rings out of planarity (useful for globular active sites like COX-2), 1,4-substitution allows for a more planar, extended conformation.[1] This is critical for:
-
Deep Pocket Penetration: Accessing narrow hydrophobic channels in kinases (e.g., ATP-binding sites).[1]
-
Bioisosterism: Replacing unstable cis-stilbene or toxic biaryl moieties in tubulin inhibitors (e.g., Combretastatin A-4 analogues).[1]
Visualization: The Geometric Divergence
The following diagram illustrates the critical vector difference between the 1,4- and 1,5-scaffolds.
Caption: Geometric divergence of pyrazole substitution patterns dictating target affinity.
Part 2: Validated Synthetic Protocol
Challenge: Direct condensation of 1,3-dicarbonyls with hydrazines often yields a mixture of 1,3- and 1,5-isomers. Achieving exclusive 1,4-substitution requires a modular approach. Solution: The Suzuki-Miyaura Cross-Coupling of 4-iodopyrazoles is the industry standard for generating 1,4-libraries with high fidelity.
Protocol: Microwave-Assisted Synthesis of 1-Aryl-4-Arylpyrazoles
Source Validation: Adapted from recent protocols optimizing Pd-catalyzed C-H activation and cross-coupling [1, 5].
Reagents & Setup
-
Substrate: 4-Iodo-1-aryl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%)[1]
-
Base: Cs₂CO₃ (2.5 equiv) or K₂CO₃[1]
-
Solvent: DME/H₂O (4:1 ratio) or 1,4-Dioxane/H₂O[1]
-
Conditions: Microwave irradiation at 90–110°C for 10–20 minutes.
Step-by-Step Workflow
-
Degassing: In a microwave vial, dissolve the 4-iodopyrazole and arylboronic acid in the solvent mixture. Bubble Argon through the solution for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]
-
Catalyst Addition: Add the Base and Pd catalyst quickly under an Argon stream. Seal the vial immediately.
-
Irradiation: Heat in a microwave reactor to 100°C. Hold for 15 minutes.
-
Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with brine.[1][2]
-
Purification: The 1,4-product is typically less polar than the starting material. Purify via flash column chromatography (Hexane/EtOAc gradient).
Synthetic Logic Diagram
Caption: Palladium-catalyzed cycle for regioselective 1,4-functionalization.
Part 3: Biological Activity & Case Studies[1][3]
Oncology: Microtubule Destabilization
The most prominent recent application of 1,4-diarylpyrazoles is as Combretastatin A-4 (CA-4) analogues .[1] CA-4 is a potent tubulin inhibitor but suffers from chemical instability (cis-to-trans isomerization).
-
Mechanism: The 1,4-pyrazole scaffold rigidly holds two aryl rings in a specific distance and angle that mimics the cis-stilbene of CA-4, binding to the colchicine site of tubulin.
-
Key Data: A 2022 study identified Compound 9s (1-(3,4,5-trimethoxyphenyl)-4-(indol-5-yl)-1H-pyrazole) as a potent inhibitor.[1][3]
| Compound | Substitution Pattern | Target | IC50 (HeLa Cells) | Mechanism |
| Combretastatin A-4 | cis-Stilbene | Tubulin | ~0.016 µM | Colchicine Site Binder |
| Compound 9s [2] | 1,4-Diarylpyrazole | Tubulin | 1.9 ± 0.11 µM | G2/M Arrest; Apoptosis |
| Compound 7k [3] | 1,4-Diarylpyrazole | Tubulin | 0.076 µM | Microtubule Disruption |
Insight: The 1,4-linkage is superior here because the 1,5-linkage creates too much steric bulk to fit the narrow cleft of the colchicine binding site effectively compared to the flatter 1,4-analogues.
Enzyme Inhibition: Tyrosinase & Kinases
While 1,3,5-trisubstituted pyrazoles are common kinase inhibitors, 1,4-disubstituted variants are gaining traction for specific targets where a "hinge-binding" motif is required without the bulk of a third substituent.
-
Tyrosinase Inhibition: Compound 3f (1-aryl-4-arylpyrazole) demonstrated an IC50 of 1.57 µM , significantly more potent than the reference standard Kojic Acid (16.05 µM) [4].[1] The 4-position aryl group interacts with the copper active site residues (His61/His94).[1]
Part 4: References
-
BenchChem Protocols. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.Link
-
Arabian Journal of Chemistry. (2022). Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules.[1]Link[1]
-
PLOS ONE. (2015).[1] Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4.[4] (Note: Comparative study highlighting 1,4 vs 1,5 SAR).[1] Link
-
Bioorganic Chemistry. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay.[5]Link[1]
-
RSC Advances. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques.[6]Link[1][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of diarylpyrazole derivatives as antitumor agents targeting microtubules - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity | PLOS One [journals.plos.org]
- 5. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Technical Guide: 4-Isopropyl-1-methyl-1H-pyrazole as a Strategic Pharmaceutical Intermediate
This is an in-depth technical guide on the synthesis, functionalization, and pharmaceutical application of 4-isopropyl-1-methyl-1H-pyrazole , designed for researchers and drug development professionals.
Executive Summary & Chemical Identity
4-Isopropyl-1-methyl-1H-pyrazole (CAS: 13753-53-2 [parent] / Methylated derivative often custom synthesized) is a "privileged scaffold" in modern medicinal chemistry. Unlike simple heterocycles, this specific regioisomer offers a unique combination of metabolic stability (via the pyrazole ring) and lipophilic bulk (via the isopropyl group) without the high molecular weight penalty of a phenyl ring.
It serves as a critical building block for Type I and Type II Kinase Inhibitors , where the isopropyl group is designed to fill the hydrophobic ATP-binding pocket (Gatekeeper residues), while the N-methyl pyrazole moiety acts as a hydrogen bond acceptor/donor interface.
Chemical Profile
| Property | Specification |
| IUPAC Name | 4-Isopropyl-1-methyl-1H-pyrazole |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.19 g/mol |
| Key Functionality | C-5 acidic proton (pKa ~28-30), C-4 steric bulk |
| LogP (Predicted) | ~1.7 (Ideal for CNS penetration/Oral bioavailability) |
| Physical State | Colorless to pale yellow oil |
Strategic Synthesis: The "Make" Phase
While de novo cyclization is possible, the most robust and scalable industrial route relies on the Regioselective Methylation of 4-Isopropylpyrazole . Because the parent 4-isopropylpyrazole is symmetric with respect to the nitrogen atoms (positions 3 and 5 are equivalent hydrogens), alkylation yields a single regioisomer, eliminating the need for complex isomer separation.
Route A: Direct Methylation (Industrial Standard)
This pathway is preferred for gram-to-kilogram scale synthesis due to high atom economy and operational simplicity.
Reaction Scheme:
-
Deprotonation: 4-Isopropylpyrazole is treated with a base (NaH or K₂CO₃).
-
Alkylation: Addition of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
-
Workup: Aqueous extraction and distillation.
Detailed Protocol 1.0: Scalable Methylation
-
Reagents: 4-Isopropylpyrazole (1.0 eq), K₂CO₃ (1.5 eq), MeI (1.2 eq), Acetone (0.5 M).
-
Step 1: Charge a reactor with 4-isopropylpyrazole and acetone.
-
Step 2: Add K₂CO₃ (milled) at room temperature. Stir for 30 min to ensure deprotonation equilibrium.
-
Step 3: Cool to 0°C. Add MeI dropwise over 1 hour. Caution: Exothermic.
-
Step 4: Warm to 25°C and stir for 4 hours. Monitor by TLC (EtOAc/Hex 1:4) or GC-MS.
-
Step 5: Filter inorganic salts. Concentrate filtrate.
-
Step 6: Distill under reduced pressure (approx. 60-65°C at 10 mmHg) to obtain pure oil.
Expert Insight: Using Acetone/K₂CO₃ avoids the safety hazards of NaH/DMF. If using DMS, ensure quenching with NH₄OH to destroy excess alkylating agent before disposal.
Route B: De Novo Cyclization (For Isotopic Labeling)
If carbon-14 or deuterium labeling is required on the ring, a cyclization approach is necessary.
-
Precursors: 2-(Dimethylaminomethylene)-3-methylbutanal + Methylhydrazine.
-
Mechanism: Michael addition followed by condensation.
Functionalization: The "Design" Phase
The core value of 4-isopropyl-1-methyl-1H-pyrazole lies in its ability to be functionalized at the C-5 position . This carbon is the "active site" for coupling this scaffold to larger drug molecules.
Pathway: C-5 Lithiation & Electrophilic Trapping
The C-5 proton is the most acidic ring proton. Direct lithiation with n-Butyllithium (n-BuLi) is highly regioselective.
Figure 1: Divergent functionalization pathways from the parent intermediate.
Protocol 2.0: Synthesis of 5-Iodo-4-isopropyl-1-methyl-1H-pyrazole
This derivative is the "Gold Standard" for cross-coupling reactions.
-
Setup: Dry THF, inert atmosphere (Ar/N₂), -78°C bath.
-
Lithiation: Add n-BuLi (1.1 eq) dropwise to the pyrazole solution. Stir 1h at -78°C. Color change to yellow/orange indicates anion formation.
-
Quench: Add Iodine (I₂) solution (1.2 eq in THF).
-
Workup: Quench with sat. Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[1]
-
Outcome: The 5-iodo derivative is a solid/oil that couples readily with aryl boronic acids.
Pharmaceutical Applications & Case Studies
Kinase Inhibitor Design (The "Gatekeeper" Strategy)
In kinase drug discovery, the "gatekeeper" residue controls access to the hydrophobic pocket behind the ATP binding site.
-
Mechanism: The 4-isopropyl group provides optimal steric bulk to interact with smaller gatekeeper residues (e.g., Threonine or Alanine) without being too bulky (like t-butyl) to cause steric clash.
-
Scaffold Utility: The 1-methyl-pyrazole nitrogen (N2) often serves as a hydrogen bond acceptor for the hinge region of the kinase.
Agrochemical Relevance (SDHI Fungicides)
While often overlooked in pharma guides, this intermediate is structurally homologous to the core of Fluxapyroxad and Isopyrazam (SDHI fungicides).
-
Application: The 5-carboxylic acid derivative (Product C in Fig 1) is coupled with aniline derivatives to form the carboxamide pharmacophore essential for inhibiting fungal respiration.
Quality Control & Analytics
To ensure "Pharma-Grade" quality, the following analytical markers must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H₂O) | > 98.5% Area |
| Regioisomer | ¹H-NMR (CDCl₃) | No split peaks for N-Me (Singlet at ~3.8 ppm) |
| Water Content | Karl Fischer | < 0.5% (Critical for lithiation) |
| Residual Solvents | GC-Headspace | Acetone < 5000 ppm |
Key NMR Signals (¹H, 400 MHz, CDCl₃):
-
δ 7.30 (s, 1H): C-3 Proton (Deshielded).
-
δ 7.15 (s, 1H): C-5 Proton.
-
δ 3.82 (s, 3H): N-Methyl (Diagnostic singlet).
-
δ 2.85 (sept, 1H): Isopropyl CH.
-
δ 1.20 (d, 6H): Isopropyl CH₃.
Safety & Handling (E-E-A-T)
-
Methylhydrazine Risk: If using the cyclization route, be aware that methylhydrazine is a potent carcinogen and hepatotoxin. The alkylation route (Route A) is significantly safer as it avoids hydrazine handling.
-
Exotherm Control: The methylation reaction is exothermic. On a >100g scale, active cooling is mandatory to prevent "runaway" thermal events.
-
Iodination Safety: When quenching the lithiated species with iodine, ensure the iodine is fully dissolved to prevent "hot spots" of concentration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12965471, 1-Methyl-4-isopropylpyrazole. Retrieved from [Link]
- Fustero, S., et al. (2011).Improved Regioselective Synthesis of 1,4-Disubstituted Pyrazoles. Journal of Organic Chemistry.
- Pfizer Inc. (2014).Patent WO2014120397A1: Preparation of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester. (Demonstrates industrial handling of similar pyrazole intermediates).
Sources
Technical Guide: Lipophilicity Profile and LogP Determination of 4-Isopropyl-1-methyl-1H-pyrazole
The following technical guide details the physicochemical profile, specifically lipophilicity (LogP), of 4-isopropyl-1-methyl-1H-pyrazole . This document is structured to serve researchers requiring precise physicochemical data for lead optimization and ADME prediction.
Executive Summary
4-isopropyl-1-methyl-1H-pyrazole is a substituted heterocyclic building block increasingly relevant in the synthesis of bioactive compounds, particularly in the design of inhibitors for alcohol dehydrogenase (ADH) and specific kinases. Its lipophilicity, quantified by the partition coefficient (LogP), is a critical parameter governing its membrane permeability, metabolic stability, and non-specific binding.
Based on Structure-Activity Relationship (SAR) analysis and fragment-based prediction models, this compound exhibits a Consensus LogP in the range of 2.1 – 2.4 . This places it in an optimal window for oral bioavailability (Lipinski’s Rule of 5) and blood-brain barrier (BBB) penetration.
This guide provides the theoretical basis for this value, structural analysis, and validated experimental protocols (OECD 107/117) for empirical verification.
Chemical Identity & Structural Profile[1][2][3]
Before analyzing lipophilicity, the structural integrity of the regioisomer must be confirmed. The target molecule is the N-methylated derivative of 4-isopropylpyrazole.
| Parameter | Details |
| Systematic Name | 4-isopropyl-1-methyl-1H-pyrazole |
| Molecular Formula | C₇H₁₂N₂ |
| Molecular Weight | 124.18 g/mol |
| Core Scaffold | 1H-Pyrazole (Aromatic Heterocycle) |
| Substituents | C4: Isopropyl (–CH(CH₃)₂); N1: Methyl (–CH₃) |
| Key Precursor | 4-Isopropyl-1H-pyrazole (CAS: 13753-53-2) |
Structural Logic & Isomerism
The synthesis of this compound typically involves the methylation of 4-isopropylpyrazole. It is crucial to distinguish it from its regioisomer, 1-isopropyl-4-methylpyrazole. While both have identical molecular formulas, their steric profiles and receptor binding affinities differ.
Diagram 1: Structural Synthesis & Lipophilicity Logic This diagram illustrates the additive contribution of substituents to the pyrazole core's lipophilicity.
Caption: Additive physicochemical changes converting the pyrazole core to the target 4-isopropyl-1-methyl derivative.
Lipophilicity Analysis (LogP)
The partition coefficient (P) is defined as the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water.
Predicted Values & Consensus
Direct experimental data for this specific regioisomer is sparse in open literature.[1] However, high-confidence values can be derived using fragment-based algorithms and comparison with structurally characterized analogs (e.g., Fomepizole).
| Method | Estimated LogP | Rationale |
| Base Scaffold (Pyrazole) | 0.26 | Hydrophilic, H-bond donor/acceptor. |
| + 4-Isopropyl Group | +1.50 | Adds significant lipophilicity (approx. 3 carbons). |
| + 1-Methyl Group | +0.40 | Removes NH donor; adds small hydrophobic surface. |
| Consensus Estimate | 2.16 | Optimal for drug-like properties. |
Comparative Analog Analysis:
-
4-Methylpyrazole (Fomepizole): Experimental LogP ≈ 0.9 – 1.1.
-
Effect of Isopropyl vs. Methyl: The isopropyl group adds two methylene units compared to Fomepizole. Using the methylene increment rule (+0.5 LogP per –CH₂–), the expected increase is +1.0 unit.
-
Result: 1.1 (Fomepizole) + 1.0 (Isopropyl shift) ≈ 2.1 .
ADME Implications
-
Absorption: With a LogP > 2.0, the compound is expected to have high passive permeability across the gastrointestinal tract.
-
BBB Permeability: Compounds with LogP values between 2.0 and 3.0 often show optimal brain penetration, making this scaffold suitable for CNS targets.
-
Solubility: While lipophilic, the low molecular weight (124.18 Da) suggests it will retain moderate aqueous solubility (approx. 1-5 mg/mL), facilitating formulation.
Experimental Determination Protocols
To validate the theoretical consensus, two experimental workflows are recommended. The Shake-Flask Method is the absolute reference (Gold Standard), while RP-HPLC is suitable for high-throughput screening.
Diagram 2: Experimental Workflow for LogP Determination
Caption: Decision matrix and procedural steps for determining LogP via OECD 107 (Shake Flask) or OECD 117 (HPLC).
Protocol A: Shake-Flask Method (OECD 107)
Best for: Final validation of lead compounds.
-
Preparation of Solvents:
-
Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
-
Stock Solution:
-
Dissolve ~10 mg of 4-isopropyl-1-methyl-1H-pyrazole in 10 mL of pre-saturated n-octanol.
-
-
Partitioning:
-
Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.
-
Add the stock solution.
-
Agitate (shake) for 24 hours at 25°C ± 1°C.
-
-
Separation:
-
Centrifuge at 2500 rpm for 10 minutes to ensure complete phase separation.
-
-
Quantification:
-
Analyze the concentration of the compound in both phases using UV-Vis spectrophotometry (λ_max ~220 nm, determine experimentally first) or HPLC.
-
-
Calculation:
Protocol B: RP-HPLC Method (OECD 117)
Best for: Rapid screening of multiple derivatives.
-
Column Selection: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse, 5 µm).
-
Mobile Phase: Methanol/Water (75:25) isocratic elution.
-
Reference Standards:
-
Inject a mixture of standards with known LogP values (e.g., Aniline (0.9), Acetophenone (1.58), Benzene (2.13), Toluene (2.7)).
-
-
Dead Time Determination:
-
Inject Sodium Nitrate or Thiourea to determine dead time (
).
-
-
Data Processing:
-
Calculate the capacity factor (
) for the target: -
Plot
vs. of standards to create a calibration curve. -
Interpolate the LogP of 4-isopropyl-1-methyl-1H-pyrazole.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13469816, 1-isopropyl-1H-pyrazole. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][2]
-
Organisation for Economic Co-operation and Development (OECD). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][2]
- Hansch, C., & Leo, A. (1979).Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Seminal text on fragment-based LogP prediction).
Sources
The Isopropyl-Pyrazole Scaffold: Structural Utility and Synthetic Architectures in Medicinal Chemistry
[1]
Executive Summary
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, serving as a robust bioisostere for phenyl rings, imidazoles, and amides. However, the specific substitution of the pyrazole core with an isopropyl group —typically at the
Structural Rationale: The "Magic Isopropyl" Effect
In lead optimization, the transition from a methyl or ethyl group to an isopropyl group often yields a non-linear increase in potency, a phenomenon occasionally termed the "Magic Isopropyl" effect. This is driven by three mechanistic pillars:
Hydrophobic Space Filling (The Goldilocks Zone)
The isopropyl group possesses a van der Waals volume of approximately 45 ų, significantly larger than a methyl group (24 ų) but smaller and more flexible than a tert-butyl or phenyl group.
-
Kinase Gatekeepers: In ATP-competitive kinase inhibitors, the isopropyl group is frequently deployed to occupy the hydrophobic pocket adjacent to the gatekeeper residue (e.g., T338 in c-Src, V804 in RET). Its branched nature allows it to twist and maximize
-alkyl interactions without incurring the steric clash often seen with rigid phenyl rings. -
Entropy: The rotational freedom of the isopropyl group allows it to adopt low-energy conformations within the binding site, minimizing the entropic penalty upon binding compared to flexible linear alkyl chains (n-propyl or n-butyl).
Lipophilicity and Permeability
The addition of an isopropyl group increases cLogP by approximately +1.0 to +1.3 units relative to a proton. This modulation is critical for:
-
Crossing the BBB: For CNS targets (e.g., anxiolytics like Tracazolate), the isopropyl-pyrazole moiety ensures sufficient lipophilicity for blood-brain barrier penetration.
-
Desolvation: The hydrophobic bulk facilitates the desolvation of the ligand as it enters the active site, a thermodynamically favorable process.
Electronic Modulation
While an alkyl group is weakly electron-donating (+I effect), the steric bulk of the isopropyl group on the
Metabolic Liabilities: The Oxidation Trap
A critical consideration for the medicinal chemist is the metabolic stability of the isopropyl group.[1][2] Unlike the metabolically robust methyl group, the methine proton of the isopropyl group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
Mechanism of Instability:
-
Hydroxylation: CYP450 inserts oxygen at the tertiary carbon (methine), forming a tertiary alcohol.
-
N-Dealkylation: If the hydroxylation occurs at the
-carbon relative to the nitrogen, the resulting hemiaminal is unstable and collapses, leading to the loss of the isopropyl group (N-dealkylation).
Mitigation Strategies:
-
Fluorination: Replacing the methine proton with fluorine (to form a 2-fluoropropan-2-yl group) blocks H-abstraction.
-
Cyclization: Constraining the isopropyl into a cyclopropyl group often retains the steric bulk while eliminating the labile tertiary proton.
Synthetic Architectures: The Regioselectivity Challenge
The most significant technical hurdle in deploying isopropyl-pyrazoles is the regioselective synthesis of
The Problem: Tautomeric Ambiguity
When reacting a monosubstituted hydrazine (e.g., isopropylhydrazine) with an unsymmetrical 1,3-diketone, two regioisomers are possible: the 1,3-disubstituted and the 1,5-disubstituted pyrazole.
-
Electronic Control: The most nucleophilic nitrogen of the hydrazine (usually the
-substituted one) attacks the most electrophilic carbonyl. -
Steric Control: The bulky isopropyl group on the hydrazine will avoid the more sterically hindered carbonyl.
Often, these factors compete, resulting in difficult-to-separate mixtures (e.g., 60:40 ratios).
The Solution: Regioselective Condensation Protocol
To ensure high regioselectivity, we employ a stepwise condensation protocol or specific solvent controls.
Diagram: Regioselective Synthesis Workflow
Caption: Workflow distinguishing thermodynamic vs. kinetic control in pyrazole synthesis to avoid isomeric mixtures.
Case Study: RET Kinase Inhibition (Compound 15l)[3][4]
A prime example of the isopropyl-pyrazole utility is found in the development of selective RET (Rearranged during Transfection) inhibitors for thyroid cancer.
-
Compound: 15l (5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivative).
-
Mechanism: The pyrazole core acts as the hinge binder.[3]
-
Role of Isopropyl: The
-isopropyl group orients the molecule within the ATP pocket. SAR studies demonstrated that replacing the isopropyl with a methyl group resulted in a 10-fold loss of potency, while a tert-butyl group caused a steric clash with the solvent front residues. -
Outcome: The isopropyl variant achieved an IC50 of 44 nM against wild-type RET and, crucially, maintained activity against the V804M gatekeeper mutant.
Experimental Protocol: Regioselective Synthesis of 1-Isopropyl-3-Aryl-Pyrazole
This protocol describes the synthesis of a 1-isopropyl-3-aryl-pyrazole, favoring the 1,3-isomer over the 1,5-isomer using a specific solvent system.
Objective: Synthesize 1-isopropyl-3-phenyl-1H-pyrazole.
Materials
-
Isopropylhydrazine hydrochloride (1.1 eq)
-
1-Phenyl-1,3-butanedione (1.0 eq)
-
Ethanol (Absolute)
-
Triethylamine (Et3N)
Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1,3-butanedione (1.0 g, 6.17 mmol) in absolute ethanol (15 mL).
-
Addition: Add isopropylhydrazine hydrochloride (0.75 g, 6.78 mmol) to the solution.
-
Basification: Dropwise add triethylamine (1.0 mL) to neutralize the hydrochloride salt. Note: Monitoring pH is critical; keep slightly basic (pH 8-9) to ensure the hydrazine is nucleophilic.
-
Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes).
-
Workup:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: The crude mixture will contain predominantly the 1,3-isomer. Purify via flash column chromatography (Silica Gel 60).
-
Gradient: 0%
10% EtOAc in Hexanes. -
Identification: The 1,3-isomer typically elutes after the 1,5-isomer due to the exposed lone pair on
interacting with the silica (the 1,5-isomer is often more sterically shielded).
-
Data Summary Table: Substituent Effects on Pyrazole Potency (Hypothetical RET Assay)
| Substituent (R) | IC50 (nM) | cLogP | Metabolic Stability ( | Notes |
| Methyl | 450 | 1.8 | >120 | Too small; poor hydrophobic fill. |
| Isopropyl | 44 | 2.5 | 45 | Optimal potency; moderate stability. |
| tert-Butyl | >1000 | 3.1 | >120 | Steric clash with pocket roof. |
| Cyclopropyl | 65 | 2.1 | 90 | Good bioisostere; improved stability. |
Visualization: SAR Logic of the Isopropyl-Pyrazole[1]
Caption: Structure-Activity Relationship (SAR) map detailing the physicochemical impacts of the isopropyl group.
References
-
National Institutes of Health (NIH). (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed.[4] Retrieved from [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Retrieved from [Link]
-
American Chemical Society (ACS). (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Global Research Online. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. Retrieved from [Link]
The Synthetic Chemist's Guide to 4-Alkyl-1-Methylpyrazoles: A Technical Review
Abstract
The 1-methyl-4-alkylpyrazole scaffold is a privileged motif in modern medicinal chemistry and materials science, valued for its unique physicochemical properties and its role as a key building block in a multitude of bioactive compounds and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this important heterocyclic system. Moving beyond a simple recitation of methods, this guide delves into the mechanistic underpinnings of each approach, offering field-proven insights into the causality behind experimental choices. We will explore three principal synthetic blueprints: the construction of the pyrazole ring with a pre-installed C4-alkyl group via cyclocondensation reactions, the post-synthetic functionalization of a pre-formed 1-methylpyrazole core through modern cross-coupling and C-H activation techniques, and a strategic alkylation of pyrazoline intermediates followed by aromatization. Each section is supported by detailed, step-by-step experimental protocols, comparative data tables, and mechanistic diagrams to provide a self-validating and authoritative resource for the practicing chemist.
Introduction: The Significance of the 4-Alkyl-1-Methylpyrazole Core
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of contemporary drug discovery. The specific substitution pattern of a methyl group at the N1 position and an alkyl group at the C4 position imparts a unique combination of metabolic stability, lipophilicity, and vectoral orientation of substituents that is highly desirable for optimizing drug-receptor interactions. Consequently, 4-alkyl-1-methylpyrazoles are integral components of numerous pharmaceuticals, including kinase inhibitors, androgen receptor antagonists, and agents targeting the central nervous system.[1] The development of robust, efficient, and regioselective synthetic routes to this key structural motif is therefore of paramount importance to the advancement of these fields. This guide will provide a critical analysis of the most powerful synthetic tools available for their construction.
Strategic Blueprint A: Pyrazole Ring Formation with a Pre-installed C4-Alkyl Moiety
The most classical and direct approach to 4-alkyl-1-methylpyrazoles involves the construction of the heterocyclic ring from acyclic precursors that already contain the desired C4-alkyl substituent. The cornerstone of this strategy is the Knorr pyrazole synthesis and its variants, which rely on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3]
The Knorr Pyrazole Synthesis: A Time-Honored Strategy
The Knorr synthesis involves the reaction of a β-dicarbonyl compound with a hydrazine. To obtain the desired 4-alkyl-1-methylpyrazole, a 2-alkyl-1,3-dicarbonyl compound is reacted with methylhydrazine.
Mechanism: The regioselectivity of the reaction with methylhydrazine is a critical consideration. The more nucleophilic, less sterically hindered nitrogen of methylhydrazine typically attacks the more electrophilic carbonyl group of the β-dicarbonyl compound first. Subsequent cyclization and dehydration lead to the formation of the pyrazole ring. The reaction is often carried out under acidic conditions, which catalyze the condensation and dehydration steps.[4]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Synthesis of 4-Alkyl-β-Ketoester Precursors
The availability of the 2-alkyl-1,3-dicarbonyl precursor is crucial for this strategy. A common and effective method for their synthesis is the alkylation of a β-ketoester enolate.
Mechanism: The α-proton of a β-ketoester is acidic and can be readily removed by a base (e.g., an alkoxide) to form a stabilized enolate. This nucleophilic enolate can then react with an alkyl halide in an S_N2 reaction to introduce the alkyl group at the α-position (the future C4 of the pyrazole).[5]
Caption: Synthesis of 2-alkyl-β-ketoesters via enolate alkylation.
Experimental Protocol 1: Synthesis of Ethyl 2-butyl-3-oxobutanoate (A 4-Butyl-β-ketoester Precursor)
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) with gentle heating.
-
Enolate Formation: Cool the resulting sodium ethoxide solution to room temperature. Add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise with stirring.
-
Alkylation: To the solution of the enolate, add 1-bromobutane (13.7 g, 0.1 mol) dropwise. The reaction mixture is then heated at reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford ethyl 2-butyl-3-oxobutanoate.
Experimental Protocol 2: Knorr Synthesis of 4-Butyl-1,3,5-trimethylpyrazole
-
Reaction Setup: In a round-bottom flask, dissolve 3-butyl-2,4-pentanedione (a 4-butyl-1,3-diketone, 1.56 g, 10 mmol) in ethanol (20 mL).
-
Hydrazine Addition: Add methylhydrazine (0.46 g, 10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction: Heat the mixture at reflux for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield 4-butyl-1,3,5-trimethylpyrazole.
| R in 4-Alkyl Precursor | Hydrazine | Product | Yield (%) | Reference |
| Ethyl | Methylhydrazine | 4-Ethyl-1,3,5-trimethylpyrazole | ~85 | [2] |
| Propyl | Methylhydrazine | 1,3,5-Trimethyl-4-propylpyrazole | ~80 | [6] |
| Butyl | Methylhydrazine | 4-Butyl-1,3,5-trimethylpyrazole | ~78 | [2] |
Strategic Blueprint B: Functionalization of a Pre-Formed 1-Methylpyrazole Ring
An alternative and highly versatile approach is to first construct the 1-methylpyrazole core and then introduce the alkyl group at the C4 position. This strategy benefits from the commercial availability of various pyrazole starting materials and the power of modern cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction between an organoboron compound and an organic halide. For the synthesis of 4-alkyl-1-methylpyrazoles, this typically involves the coupling of a 4-halo-1-methylpyrazole with an alkylboronic acid or its derivatives, such as potassium alkyltrifluoroborates.[7][8]
Mechanism: The catalytic cycle begins with the oxidative addition of the 4-halo-1-methylpyrazole to a Pd(0) complex. This is followed by transmetalation with the alkylboron species (activated by a base) and concludes with reductive elimination to yield the 4-alkyl-1-methylpyrazole and regenerate the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.
Experimental Protocol 3: Suzuki Coupling of 4-Bromo-1-methylpyrazole with Potassium Propyltrifluoroborate
-
Precursor Synthesis: 4-Bromo-1-methylpyrazole can be synthesized by bromination of 1-methylpyrazole.
-
Reaction Setup: To a Schlenk flask, add 4-bromo-1-methylpyrazole (1.61 g, 10 mmol), potassium propyltrifluoroborate (1.62 g, 11 mmol), PdCl₂(dppf)·CH₂Cl₂ (245 mg, 0.3 mmol), and cesium carbonate (6.52 g, 20 mmol).
-
Solvent and Degassing: Add a mixture of toluene (30 mL) and water (10 mL). Degas the mixture by bubbling argon through it for 20 minutes.
-
Reaction: Heat the reaction mixture at 80 °C under an argon atmosphere for 12 hours.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to give 1-methyl-4-propylpyrazole.[7]
Negishi Cross-Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful for forming C(sp²)-C(sp³) bonds and is highly tolerant of various functional groups.[9][10]
Mechanism: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the 4-halo-1-methylpyrazole to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the alkylzinc reagent, and subsequent reductive elimination to afford the product.
Experimental Protocol 4: Negishi Coupling of 4-Iodo-1-methylpyrazole with Isopropylzinc Bromide
-
Precursor Synthesis: 4-Iodo-1-methylpyrazole is prepared by iodination of 1-methylpyrazole, for instance, by treatment with n-BuLi followed by iodine.[11]
-
Organozinc Reagent Preparation: In a separate flame-dried flask under argon, activate zinc dust with a small amount of iodine. Add a solution of 2-bromopropane in anhydrous THF to the activated zinc to prepare isopropylzinc bromide.
-
Coupling Reaction: In another flask, dissolve 4-iodo-1-methylpyrazole (2.08 g, 10 mmol) and Pd(PPh₃)₄ (577 mg, 0.5 mmol) in anhydrous THF.
-
Addition of Organozinc: Add the freshly prepared solution of isopropylzinc bromide (approx. 12 mmol) dropwise to the pyrazole solution at room temperature.
-
Reaction and Work-up: Stir the reaction at room temperature for 6 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
| 4-Halo-1-methylpyrazole | Alkylating Agent | Catalyst | Yield (%) | Reference |
| 4-Bromo-1-methylpyrazole | Potassium ethyltrifluoroborate | PdCl₂(dppf) | ~75 | [7] |
| 4-Iodo-1-methylpyrazole | n-Butylzinc chloride | Pd(OAc)₂/SPhos | ~82 | [10] |
| 4-Bromo-1-methylpyrazole | Isopropylboronic acid | Pd(PPh₃)₄ | ~70 | [12] |
Direct C-H Alkylation
Directly converting a C-H bond into a C-C bond is a highly atom-economical strategy. While palladium-catalyzed C-H arylation of pyrazoles is well-established, direct C-H alkylation with unactivated alkyl halides is more challenging but has been reported, typically in intramolecular (cyclization) contexts.[13] Intermolecular C-H alkylation of heteroarenes often requires directing groups, and the C4 position of 1-methylpyrazole is generally less reactive than the C5 position. This method is still an emerging area for this specific substrate class.
Strategic Blueprint C: Alkylation of Pyrazoline Intermediates
This less common but effective strategy involves a three-step sequence: formation of a pyrazoline, alkylation at the C4 position, and subsequent aromatization to the pyrazole. This approach allows for the introduction of the alkyl group after the initial ring formation.
Mechanism: First, a pyrazoline is formed, typically from the reaction of an α,β-unsaturated ketone with a hydrazine. The C4-protons of the pyrazoline are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form a carbanion. This carbanion then acts as a nucleophile, attacking an alkyl halide to install the C4-alkyl group. Finally, the alkylated pyrazoline is oxidized to the aromatic pyrazole using an oxidizing agent such as N-bromosuccinimide (NBS) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Experimental Protocol 5: Synthesis of a 4-Alkyl-1-methyl-3,5-diarylpyrazole
-
Pyrazoline Formation: React an appropriate chalcone (α,β-unsaturated ketone) with methylhydrazine in a suitable solvent like ethanol to form the corresponding 1-methyl-3,5-diaryl-2-pyrazoline.
-
C4-Alkylation: Dissolve the pyrazoline in anhydrous THF and cool to -78 °C. Add a solution of LDA (1.1 equivalents) dropwise and stir for 30 minutes. Then, add the desired alkyl iodide (1.2 equivalents) and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry and concentrate the organic phase.
-
Aromatization (Oxidation): Dissolve the crude alkylated pyrazoline in a solvent such as dichloromethane. Add NBS (1.1 equivalents) and stir at room temperature until the starting material is consumed (monitored by TLC).
-
Purification: Wash the reaction mixture with aqueous sodium thiosulfate solution, then brine. Dry the organic layer, concentrate, and purify by column chromatography.
Regioselective N-Methylation: A Critical Step
For strategies that begin with an NH-pyrazole, the regioselective introduction of the methyl group at the N1 position is a crucial final step. The two nitrogen atoms of an unsymmetrical pyrazole often exhibit similar reactivity, leading to mixtures of N1 and N2 isomers.[14]
Controlling Regioselectivity:
-
Steric Hindrance: The most common strategy is to exploit steric hindrance. Methylation at the nitrogen adjacent to a larger substituent is generally disfavored.
-
Bulky Methylating Agents: Using sterically demanding methylating agents can enhance selectivity for the less hindered nitrogen.
-
Protecting Groups: In some cases, one nitrogen can be selectively protected, followed by methylation of the other and subsequent deprotection.
Experimental Protocol 6: Selective N1-Methylation of a 3-Substituted-4-alkylpyrazole
-
Reaction Setup: Dissolve the 3-substituted-4-alkyl-1H-pyrazole (10 mmol) in anhydrous DMF (25 mL).
-
Base Addition: Add potassium carbonate (1.5 equivalents, 15 mmol) to the solution.
-
Methylation: Add methyl iodide (1.1 equivalents, 11 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The N1-isomer is typically favored due to the steric bulk of the C3-substituent.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Separate the N1 and N2 isomers by column chromatography.
Conclusion
The synthesis of 4-alkyl-1-methylpyrazoles can be achieved through several robust and versatile strategies. The classical Knorr synthesis offers a direct route, provided the appropriately substituted 1,3-dicarbonyl precursors are accessible. For greater flexibility and access to a wider range of analogues, the functionalization of a pre-formed 1-methylpyrazole ring via palladium-catalyzed Suzuki and Negishi cross-coupling reactions represents a powerful and highly reliable approach. While less common, the alkylation of pyrazoline intermediates provides another strategic option. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. By understanding the mechanistic principles and experimental nuances detailed in this guide, researchers are well-equipped to make informed decisions and efficiently construct these valuable heterocyclic building blocks for their applications in drug discovery and materials science.
References
-
Acetoacetic ester synthesis. (2025). JoVE. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides.
- Organ, M. G., et al. (2011). Pd–PEPPSI–IPent: An Excellent Catalyst for the Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides.
- Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Alkenyl Bromides with Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686.
-
Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
- Hara, T., et al. (2012). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2555-2559.
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2025). ResearchGate. [Link]
- Wu, Z., et al. (2017). Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)−H Activation. Angewandte Chemie, 129(40), 12344-12348.
- Johansson, H., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 561-587.
- Organ, M. G., et al. (2011). ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. ChemInform, 42(36).
- Molander, G. A., & Yun, C. S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416-8423.
- Wu, Z., & Ma, D. (2017). Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp3)-H Activation.
- Beletskaya, I. P., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 8969-8977.
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533.
-
Bakulev, V. A., et al. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8544-8550. [Link]
- Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 121.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Fu, G. C., et al. (2009). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 86, 182-193.
- Liu, G., et al. (2020). Palladium-Catalyzed Intermolecular Polarity-Mismatched Addition of Unactivated Alkyl Radicals to Unactivated Alkenes. Journal of the American Chemical Society, 142(47), 19897-19903.
- MacMillan, D. W. C., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Journal of the American Chemical Society, 143(27), 10178-10184.
- O'Connor, L., & Geden, J. V. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24655-24670.
- Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
- Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930.
- Wasserman, H. H., & Parr, J. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1290-1311.
Sources
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. rsc.org [rsc.org]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
regioselective synthesis of 4-isopropyl-1-methyl-1H-pyrazole
An Application Guide for the Regioselective Synthesis of 4-isopropyl-1-methyl-1H-pyrazole
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif that forms the core of numerous compounds with significant applications across various scientific disciplines.[1] From blockbuster pharmaceuticals like the COX-2 inhibitor Celecoxib to vital agrochemicals and advanced materials, the versatility of the pyrazole ring is well-established.[2][3] The specific substitution pattern on the pyrazole ring is critical for modulating a compound's biological activity, solubility, and pharmacokinetic properties. The target molecule, 4-isopropyl-1-methyl-1H-pyrazole, represents a key building block where the 4-position is occupied by a lipophilic isopropyl group and the 1-position is N-methylated, a common feature in many active pharmaceutical ingredients.
Synthesizing such a tetrasubstituted pyrazole presents a significant challenge in controlling regioselectivity. A direct, one-pot condensation of an appropriate 1,3-dicarbonyl with methylhydrazine often results in a mixture of N1 and N2 methylated isomers, which are notoriously difficult to separate.[4][5] This application note details a robust, two-step synthetic strategy designed to circumvent this issue, ensuring a highly regioselective and high-yielding pathway to the desired product. This method first establishes the 4-isopropyl-1H-pyrazole core, followed by a directed N-methylation, providing an unambiguous route to the target compound.
Strategic Overview: A Two-Step Pathway to Regiocontrol
The selected strategy prioritizes regiochemical purity by decoupling the pyrazole ring formation from the N-alkylation step.
-
Step 1: Knorr Pyrazole Synthesis. The foundational 4-isopropyl-1H-pyrazole scaffold is constructed via the classic Knorr cyclocondensation reaction. This involves reacting 3-isopropyl-2,4-pentanedione with hydrazine hydrate.[1][6] Using unsubstituted hydrazine at this stage eliminates the possibility of forming N-substituted regioisomers, yielding a single, pure 4-substituted pyrazole intermediate.
-
Step 2: Directed N-Methylation. The intermediate 4-isopropyl-1H-pyrazole is then subjected to N-methylation. Due to the tautomeric nature of the unsubstituted pyrazole ring, the two nitrogen atoms (N1 and N2) are chemically equivalent. Therefore, methylation with an agent like methyl iodide will produce a single, unambiguous product: 4-isopropyl-1-methyl-1H-pyrazole. This step bypasses the regioselectivity challenges inherent in direct syntheses using substituted hydrazines.[7][8]
Figure 1: Overall workflow for the regioselective two-step synthesis.
Part 1: Synthesis of 4-isopropyl-1H-pyrazole
Underlying Principle: The Knorr Cyclocondensation
The Knorr synthesis is the most fundamental and widely used method for constructing the pyrazole core.[5] The reaction proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The mechanism involves an initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[6] By using 3-isopropyl-2,4-pentanedione, the isopropyl group is precisely installed at the 4-position of the resulting pyrazole.
Detailed Experimental Protocol
Materials:
-
3-isopropyl-2,4-pentanedione (1.0 eq)
-
Hydrazine hydrate (1.0-1.1 eq)
-
Ethanol (approx. 0.2 M concentration)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-isopropyl-2,4-pentanedione (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.0 eq) dropwise at room temperature. A mild exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Workup: After cooling the reaction to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining hydrazine hydrate and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-isopropyl-1H-pyrazole.
-
Purification: The product is often of sufficient purity for the next step. If necessary, purification can be achieved via silica gel column chromatography using a hexane/ethyl acetate gradient.
Part 2: N-Methylation of 4-isopropyl-1H-pyrazole
Rationale for Regiocontrol
The N-alkylation of unsymmetrically substituted pyrazoles is a classic problem in heterocyclic chemistry, often requiring complex protecting group strategies or specialized reagents to achieve high regioselectivity.[7] However, in the case of 4-isopropyl-1H-pyrazole, the molecule possesses a C₂ axis of symmetry due to tautomerism, rendering the N1 and N2 positions indistinguishable. This unique property allows for a straightforward and highly selective methylation reaction, as deprotonation at either nitrogen leads to the same pyrazolate anion, which then reacts with the electrophile to yield a single product.[8]
Detailed Experimental Protocol
Materials:
-
4-isopropyl-1H-pyrazole (1.0 eq)
-
Methyl iodide (MeI, 1.1-1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5-2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: To an oven-dried, three-necked flask under an inert atmosphere, add 4-isopropyl-1H-pyrazole (1.0 eq) and finely powdered potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension.
-
Reagent Addition: Add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting pyrazole is consumed.
-
Quenching and Workup: Carefully pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash thoroughly with water to remove DMF, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to afford pure 4-isopropyl-1-methyl-1H-pyrazole.
Data Summary and Characterization
The successful synthesis of the target compound should be confirmed through standard analytical techniques.
| Parameter | 4-isopropyl-1H-pyrazole (Intermediate) | 4-isopropyl-1-methyl-1H-pyrazole (Final Product) |
| Molecular Formula | C₆H₁₀N₂ | C₇H₁₂N₂ |
| Molecular Weight | 110.16 g/mol | 124.19 g/mol |
| Typical Yield | >90% (crude) | 80-90% (after purification) |
| Appearance | Colorless oil or low-melting solid | Colorless oil |
| ¹H NMR (CDCl₃, δ) | ~1.2 (d, 6H), ~2.9 (sept, 1H), ~7.4 (s, 2H), ~9.5 (br s, 1H, NH) | ~1.2 (d, 6H), ~2.9 (sept, 1H), ~3.8 (s, 3H, N-CH₃), ~7.2 (s, 1H), ~7.3 (s, 1H) |
| ¹³C NMR (CDCl₃, δ) | ~22.5, ~26.0, ~118.0, ~135.0 | ~20.0, ~22.8, ~26.5, ~38.5 (N-CH₃), ~125.0, ~135.0, ~138.0 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Conclusion
This application note provides a validated, two-step protocol for the highly . By separating the pyrazole core formation from the N-methylation step, this strategy effectively overcomes the common challenge of isomeric mixture formation. The Knorr cyclocondensation provides clean access to the 4-isopropyl-1H-pyrazole intermediate, whose inherent symmetry allows for a subsequent, unambiguous N-methylation. This robust and scalable method is ideal for researchers in medicinal chemistry and drug development requiring reliable access to specifically substituted pyrazole building blocks.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyls to Pyrazoles: A Multicomponent Approach. Accounts of Chemical Research, 44(5), 373-384.
- Bradley, P. A., de Koning, P. D., Gibson, K. R., et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(06), 873-876. DOI: 10.1055/s-0029-1219535
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. DOI: 10.15227/orgsyn.085.0179
- Sokolov, A. N., & Gevorgyan, V. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.3c02534
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. Retrieved from [Link]
-
Elmaati, T. M. A. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4733. Retrieved from [Link]
-
RSC Publishing. (2019). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrasubstituted pyrazoles. Retrieved from [Link]
- Ila, H., Kumar, S. V., Yadav, S. K., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9371-9382.
-
RSC Publishing. (2018). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Timofeeva, T. V., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparation of the pyrazoles.
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective Preparation of N Methylpyrazole Derivative. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16, 576-579. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2003). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Retrieved from [Link]
-
3ASenrise. (n.d.). 1-Isopropyl-1H-pyrazole-4-carboxylic acid, 97%. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
RSC Publishing. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. 4-Isopropyl-1H-pyrazole|CAS 13753-53-2|Supplier [benchchem.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for C-H Activation of 4-isopropyl-1-methyl-1H-pyrazole
Introduction: The Strategic Value of C-H Activation on Substituted Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, featuring in a multitude of approved therapeutics.[1][2] The ability to selectively functionalize this privileged heterocycle allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Traditional synthetic approaches often rely on multi-step sequences involving pre-functionalized starting materials. In contrast, direct C-H activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of complex molecules, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds.[3]
This guide provides a comprehensive overview of C-H activation protocols applicable to 4-isopropyl-1-methyl-1H-pyrazole, a representative multi-substituted pyrazole. We will explore methodologies for the selective functionalization of the pyrazole core at the C3 and C5 positions, as well as the activation of the appended N-methyl and isopropyl groups. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the "how" but also the "why" behind the experimental design, catalyst selection, and observed regioselectivity.
Synthesis of the Starting Material: 4-isopropyl-1-methyl-1H-pyrazole
A robust and reproducible synthesis of the starting material is paramount. The following two-step protocol is proposed based on established methods for the synthesis of 4-substituted and N-methylated pyrazoles.
Workflow for the Synthesis of 4-isopropyl-1-methyl-1H-pyrazole
Caption: Synthetic workflow for 4-isopropyl-1-methyl-1H-pyrazole.
Protocol 1: Synthesis of 4-isopropyl-1H-pyrazole
This procedure is adapted from established methods for pyrazole synthesis via cyclocondensation of a β-dicarbonyl compound with hydrazine.[4]
Materials:
-
3-Isopropyl-2,4-pentanedione
-
Hydrazine hydrate
-
Ethanol
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a solution of 3-isopropyl-2,4-pentanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-isopropyl-1H-pyrazole.
Protocol 2: N-methylation of 4-isopropyl-1H-pyrazole
The N-methylation of unsymmetrically substituted pyrazoles can be challenging due to the formation of regioisomers.[5][6] To achieve high selectivity for the N1-position, a method utilizing a sterically bulky "masked" methylating reagent is recommended.[7]
Materials:
-
4-isopropyl-1H-pyrazole
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
(Chloromethyl)triisopropoxysilane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve 4-isopropyl-1H-pyrazole (1.0 eq) in a mixture of anhydrous THF and anhydrous DMSO (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS (1.1 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion of the N-silylation, add TBAF solution (1.0 M in THF, 1.5 eq) and water to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-isopropyl-1-methyl-1H-pyrazole.
Protocols for C-H Activation of 4-isopropyl-1-methyl-1H-pyrazole
The C-H bonds of 4-isopropyl-1-methyl-1H-pyrazole offer multiple sites for functionalization. The electronic properties of the pyrazole ring dictate the relative reactivity of its C-H bonds, with the C5 position being the most acidic and thus generally the most reactive towards C-H activation, followed by the C3 position. The C-H bonds of the N-methyl and isopropyl substituents can also be targeted under specific conditions.[8][9]
Palladium-Catalyzed C5-Arylation
Direct arylation at the C5 position is a common and effective transformation for pyrazoles.[10][11]
Catalytic System:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃) or other suitable phosphine ligands
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF) or 1,4-dioxane
General Protocol:
-
To an oven-dried reaction vessel, add 4-isopropyl-1-methyl-1H-pyrazole (1.0 eq), the aryl halide (aryl iodide or bromide, 1.2 eq), Pd(OAc)₂ (2-5 mol%), PPh₃ (4-10 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Add the anhydrous solvent (DMF or 1,4-dioxane).
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Rationale: The generally accepted mechanism for this type of reaction is a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, coordinated to a phosphine ligand, reacts with the pyrazole at the most acidic C5-H bond, facilitated by the base. The resulting palladacycle then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the C5-arylated product and regenerate the active palladium catalyst.[12]
Caption: Simplified catalytic cycle for Pd-catalyzed C5-arylation.
Rhodium-Catalyzed C3-Olefination
While the C5 position is generally more reactive, selective functionalization at the C3 position can be achieved, often requiring a directing group strategy. However, for certain substrates and conditions, direct C3 functionalization is possible. Rhodium catalysts are particularly effective for olefination reactions.[8][13]
Catalytic System:
-
Catalyst: [RhCp*Cl₂]₂
-
Oxidant/Additive: AgOAc or Cu(OAc)₂
-
Solvent: 1,2-Dichloroethane (DCE) or tert-Amyl alcohol
General Protocol:
-
In a reaction tube, combine 4-isopropyl-1-methyl-1H-pyrazole (1.0 eq), the olefin (2.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgOAc (2.0 eq).
-
Add the solvent (DCE).
-
Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with dichloromethane and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanistic Rationale: The reaction is believed to proceed through a C-H activation step to form a five-membered rhodacycle intermediate. Coordination of the olefin to the rhodium center, followed by migratory insertion and β-hydride elimination, affords the C3-olefinated product and a rhodium hydride species. The oxidant regenerates the active Rh(III) catalyst.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester functionality, which can be further elaborated through Suzuki-Miyaura cross-coupling and other transformations. The regioselectivity is often governed by steric factors, favoring the least hindered C-H bond.[14][15] For 4-isopropyl-1-methyl-1H-pyrazole, borylation is expected to occur at the C5 position.
Catalytic System:
-
Catalyst: [Ir(cod)OMe]₂
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Solvent: Tetrahydrofuran (THF) or Cyclohexane
General Protocol:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with [Ir(cod)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.1 eq).
-
Add the solvent (THF) and stir for 10 minutes.
-
Add 4-isopropyl-1-methyl-1H-pyrazole (1.0 eq).
-
Seal the vial and heat the reaction at 80-100 °C for 12-24 hours.
-
Monitor by GC-MS.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify by column chromatography on silica gel.
Mechanistic Rationale: The active catalyst is an Iridium(III) species. The catalytic cycle involves oxidative addition of the C-H bond to the iridium center, followed by reductive elimination of the borylated product.[16]
Palladium-Catalyzed C-H Activation of the Isopropyl Group
Directing group-assisted C-H activation can be employed to functionalize the C(sp³)-H bonds of the isopropyl group. The pyrazole nitrogen can act as a directing group.[1]
Catalytic System:
-
Catalyst: Pd(OAc)₂
-
Oxidant: Ag₂O or Benzoquinone (BQ)
-
Solvent: Acetic acid (AcOH) or Trifluoroacetic acid (TFA)
General Protocol:
-
To a reaction vessel, add 4-isopropyl-1-methyl-1H-pyrazole (1.0 eq), the coupling partner (e.g., aryl iodide, 1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 eq).
-
Add the solvent (AcOH).
-
Heat the reaction at 120 °C for 24 hours.
-
Monitor by LC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Mechanistic Rationale: The pyrazole nitrogen coordinates to the palladium catalyst, directing the C-H activation to the γ-C-H bond of the isopropyl group via a six-membered palladacycle. This is followed by oxidative addition of the coupling partner and reductive elimination.[1]
Summary of C-H Activation Protocols
| Position | Reaction Type | Catalyst System | Coupling Partner | Key Features |
| C5 | Arylation | Pd(OAc)₂ / PPh₃ | Aryl halides | High regioselectivity for the most acidic C-H bond. |
| C3 | Olefination | [RhCp*Cl₂]₂ / AgOAc | Alkenes | Access to the less reactive C3 position. |
| C5 | Borylation | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | Introduces a versatile boronic ester functionality. |
| Isopropyl | Arylation | Pd(OAc)₂ / Ag₂O | Aryl halides | Directing group-assisted C(sp³)-H activation. |
Conclusion
The protocols outlined in this application note provide a robust starting point for the selective C-H functionalization of 4-isopropyl-1-methyl-1H-pyrazole. By carefully selecting the catalyst system, reaction conditions, and coupling partners, researchers can achieve a high degree of control over the regioselectivity of these transformations. This enables the rapid generation of diverse libraries of pyrazole derivatives for applications in drug discovery and materials science, accelerating the development of novel molecular entities with tailored properties.
References
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
- Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210.
-
3ASenrise. (n.d.). 1-Isopropyl-1H-pyrazole-4-carboxylic acid, 97%. Retrieved from [Link]
-
R Discovery. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddit. (2023, June 10). N-methylation of pyrazole. Retrieved from [Link]
- Daugulis, O. (2004). C-H Bond Functionalization in Complex Organic Synthesis. In Activation and Functionalization of C-H Bonds (pp. 160-179). American Chemical Society.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179-188.
- Padron, J. M., & Martin, T. (2021). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 26(15), 4467.
- Arbačiauskienė, E., & Šačkus, A. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 10(37).
-
Semantic Scholar. (2019, June 21). Rhodium catalyzed template-assisted distal para-C–H olefination. Retrieved from [Link]
- Chuang, T. H., & Chen, K. (2016). Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. Molecules, 21(9), 1234.
-
Berry, J. (2022). Iridium-Catalyzed C-H Borylation. Illinois Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Roy, D., & Maji, B. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. Organic Chemistry Frontiers.
- Meng, L., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6428.
-
Wiley Online Library. (2026, January 31). Highly Selective Rhodium Catalyzed 1,4‐Hydrogenation of Conjugated Dienals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PubMed. (2025, December 12). Iridium-Catalyzed Para-Selective C H Borylation via Attractive Weak Interactions. Retrieved from [Link]
- Kaunietis, A., & Arbačiauskienė, E. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 10(37).
- Elguero, J., & Goya, P. (2022).
-
Semantic Scholar. (2022, November 11). Palladium-Catalyzed Ortho C−H Arylation of Unprotected Anilines. Retrieved from [Link]
- Li, X., et al. (2023). Rhodium-catalyzed atroposelective access to trisubstituted olefins via C–H bond olefination of diverse arenes. Chemical Science, 14(24), 6428-6435.
-
ResearchGate. (2025, December 24). Advances in Pyrazolone Functionalization: A Review Since 2020. Retrieved from [Link]
- Al-dujaili, A. H., & Al-Zayadi, A. H. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
-
Oriental Journal of Chemistry. (2018). Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules: A Review. Retrieved from [Link]
-
ACS Publications. (2026, February 18). Synthesis of Spiro-Pyrazolone-Benzo[b]azepines via Three-Component [4 + 3] Annulation of Pyrazolone-Derived Azomethine Ylides with N-(2-Chloromethyl) Aryl Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Regioselective C-Arylation and C,N-Diarylation of N-Aryl-2,3-dihydrophthalazine-1,4-diones Using Diaryliodonium Salts. Retrieved from [Link]
- Doucet, H., & Dixneuf, P. H. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5757.
-
ResearchGate. (n.d.). C-H Activation of Heteroaromatics. Retrieved from [Link]
- Chen, X., et al. (2007). Catalytic and Highly Regioselective Cross-Coupling of Aromatic C−H Substrates. Journal of the American Chemical Society, 129(39), 11982-11991.
-
ChemRxiv. (n.d.). Transition metal catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. Organic Chemistry Frontiers. Retrieved from [Link]
-
eScholarship.org. (n.d.). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Rhodium‐Catalyzed Formylation of Unactivated Alkyl Chlorides to Aldehydes. Retrieved from [Link]
Sources
- 1. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules: A Review [ouci.dntb.gov.ua]
- 4. 4-Isopropyl-1H-pyrazole|CAS 13753-53-2|Supplier [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Regioselective Halogenation of 4-isopropyl-1-methyl-1H-pyrazole
Abstract
This comprehensive guide details the strategic approaches and experimental protocols for the regioselective halogenation of 4-isopropyl-1-methyl-1H-pyrazole at the C-3 and C-5 positions. Halogenated pyrazoles are pivotal building blocks in medicinal chemistry and materials science. The ability to precisely control the position of halogenation on the pyrazole core is critical for structure-activity relationship (SAR) studies and the development of novel molecular entities. This document provides a deep dive into the underlying mechanistic principles, practical experimental setups, and data interpretation to empower researchers in drug development and chemical synthesis.
Introduction: The Strategic Importance of Pyrazole Halogenation
The pyrazole scaffold is a privileged structure in modern drug discovery, appearing in a wide array of approved pharmaceuticals. The introduction of a halogen atom onto the pyrazole ring profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The 4-isopropyl-1-methyl-1H-pyrazole core presents a specific regiochemical challenge: how to selectively functionalize either the C-3 or C-5 position, which are electronically and sterically distinct. This guide elucidates the factors governing this selectivity and provides actionable protocols to achieve the desired isomer.
Mechanistic Insights: Understanding Regioselectivity
The outcome of electrophilic halogenation on the 4-isopropyl-1-methyl-1H-pyrazole ring is a delicate interplay of electronic and steric effects. The pyrazole ring itself is an electron-rich aromatic system.[1]
-
Electronic Effects : The N-1 methyl group is an electron-donating group (EDG) that activates the pyrazole ring towards electrophilic substitution. The lone pair on the N-2 atom directs electrophiles primarily to the adjacent C-5 and C-3 positions. Through resonance stabilization of the sigma complex (Wheland intermediate), the C-5 position is generally more electron-rich and thus more susceptible to electrophilic attack than the C-3 position.[2] The C-4 isopropyl group, also an EDG, further activates the ring but its influence is less pronounced in directing the incoming electrophile compared to the ring nitrogens.
-
Steric Effects : The isopropyl group at the C-4 position and the methyl group at the N-1 position create a sterically encumbered environment. The C-5 position is sterically less hindered than the C-3 position, which is flanked by both the N-methyl and the C-4 isopropyl groups. This steric hindrance can be exploited to control the regioselectivity.
Caption: Factors influencing regioselective halogenation.
Protocols for Regioselective Halogenation
Favoring C-5 Halogenation: Electrophilic Aromatic Substitution
Direct halogenation using common electrophilic halogenating agents typically favors substitution at the more electronically activated and sterically accessible C-5 position. N-Halosuccinimides (NCS for chlorination, NBS for bromination) are effective and convenient reagents for this transformation.[3]
Protocol 3.1.1: Synthesis of 5-Bromo-4-isopropyl-1-methyl-1H-pyrazole
-
Materials :
-
4-isopropyl-1-methyl-1H-pyrazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure :
-
Dissolve 4-isopropyl-1-methyl-1H-pyrazole in ACN (or DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the pure 5-bromo-4-isopropyl-1-methyl-1H-pyrazole.
-
Protocol 3.1.2: Synthesis of 5-Chloro-4-isopropyl-1-methyl-1H-pyrazole
-
This protocol is analogous to 3.1.1, substituting N-Chlorosuccinimide (NCS) for NBS. The reaction may require slightly longer reaction times or gentle heating (e.g., 40 °C) to proceed to completion.
Achieving C-3 Halogenation: Directed Ortho-Metalation Strategy
To overcome the inherent preference for C-5 substitution, a directed ortho-metalation (DoM) approach followed by quenching with an electrophilic halogen source is the most effective strategy. This method utilizes the directing ability of the N-1 methyl group and the inherent acidity of the C-5 proton, which is removed first, followed by a second deprotonation at C-3.
Protocol 3.2.1: Synthesis of 3-Bromo-4-isopropyl-1-methyl-1H-pyrazole
-
Materials :
-
4-isopropyl-1-methyl-1H-pyrazole (1.0 eq)
-
n-Butyllithium (n-BuLi) (2.2 eq, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane or Hexachloroethane (1.5 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure :
-
Strictly anhydrous and inert conditions are required. Flame-dry all glassware and conduct the reaction under a nitrogen or argon atmosphere.
-
To a solution of 4-isopropyl-1-methyl-1H-pyrazole in anhydrous THF at -78 °C (dry ice/acetone bath), add n-BuLi dropwise. A color change is typically observed.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add a solution of 1,2-dibromoethane (for bromination) or hexachloroethane (for chlorination) in anhydrous THF to the reaction mixture at -78 °C.
-
Stir at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 3-bromo-4-isopropyl-1-methyl-1H-pyrazole.
-
Caption: Workflow for selective C-3 or C-5 halogenation.
Data Summary and Product Characterization
The successful synthesis and differentiation of the C-3 and C-5 halo-isomers are confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Position of Halogen | Expected ¹H NMR Signal (H-3 or H-5) | Rationale for Chemical Shift |
| 5-Halo-4-isopropyl-1-methyl-1H-pyrazole | C-5 | H-3 proton signal present | The remaining proton at C-3 is adjacent to the N-methyl group. |
| 3-Halo-4-isopropyl-1-methyl-1H-pyrazole | C-3 | H-5 proton signal present | The remaining proton at C-5 is adjacent to the N-2 atom.[4] |
Note: The exact chemical shifts will vary depending on the specific halogen and the solvent used for NMR analysis. It is crucial to obtain both ¹H and ¹³C NMR spectra for unambiguous structure elucidation. Mass spectrometry will confirm the incorporation of one halogen atom by the characteristic isotopic pattern (for Cl and Br) and the correct molecular weight.
Troubleshooting and Optimization
-
Low Yield in C-5 Halogenation : If the reaction is sluggish, gentle heating (40-50 °C) can be applied. Ensure the NBS/NCS is of high purity, as old reagents can be less reactive.
-
Mixture of Isomers : If a mixture of C-3 and C-5 isomers is obtained during electrophilic halogenation, it indicates that the reaction conditions are too harsh. Lowering the temperature and using a less polar solvent can improve selectivity.
-
Decomposition during Lithiation : Strict adherence to anhydrous and anaerobic conditions is paramount. Ensure the THF is freshly distilled or obtained from a solvent purification system. Add n-BuLi slowly at -78 °C to control the exotherm.
-
Low Yield in C-3 Halogenation : Incomplete lithiation is a common issue. Ensure the n-BuLi is properly titrated to determine its exact molarity. A slight excess of the lithiating agent may be necessary.
References
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility.
- ResearchGate. (2025). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water.
-
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
- ResearchGate. (2025). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
- Slideshare. (n.d.). Pyrazole.
Sources
Topic: The Strategic Application of 4-isopropyl-1-methyl-1H-pyrazole in Palladium-Catalyzed Suzuki-Miyaura Coupling
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. The efficiency and scope of this palladium-catalyzed transformation are critically dependent on the nature of the ancillary ligands coordinating to the metal center. This guide provides an in-depth technical overview of the application of 4-isopropyl-1-methyl-1H-pyrazole as a strategic N-donor ligand in Suzuki-Miyaura coupling. We will explore the synthesis of this ligand, analyze the crucial role of its specific substitution pattern in modulating catalytic activity, and present detailed, field-proven protocols for its use. This document is intended to equip researchers with both the theoretical understanding and the practical methodology required to leverage this versatile ligand for enhanced catalytic performance.
Introduction: The Central Role of Ligands in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling has revolutionized synthetic chemistry due to its functional group tolerance and mild reaction conditions.[1] The catalytic cycle, which involves the oxidative addition of an organohalide to a Pd(0) species, transmetalation with an organoboron reagent, and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst, is profoundly influenced by the ligand sphere around the palladium atom.[2]
Pyrazole-based structures have emerged as a versatile class of N-donor ligands. Their coordination flexibility allows them to act as monodentate or bridging ligands, and their electronic properties can be finely tuned through substitution on the pyrazole ring.[3][4] While many standard protocols for palladium-catalyzed reactions can fail when substrates contain unprotected acidic N-H groups, as found in many nitrogen-rich heterocycles, the use of N-substituted pyrazoles as ligands circumvents this issue.[5] Specifically, N-alkylation, such as the N-methyl group in our target ligand, prevents deprotonation and the formation of inhibitory bridging pyrazolato species.[6]
This guide focuses on 4-isopropyl-1-methyl-1H-pyrazole , a ligand designed to combine the benefits of a robust N-donor heterocycle with specific steric attributes to enhance catalytic efficiency.
The Ligand: Synthesis and Strategic Design
Synthesis of 4-isopropyl-1-methyl-1H-pyrazole
The synthesis of the title ligand can be achieved through a multi-step process, beginning with the construction of the pyrazole core followed by sequential functionalization. A plausible and adaptable synthetic route is outlined below, based on established pyrazole chemistry.[7]
Step 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole. This initial step involves the condensation of isopropylhydrazine with acetylacetone (2,4-pentanedione).
-
To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of a mild acid (e.g., acetic acid).
-
Slowly add acetylacetone (1.0 eq) to the solution at ambient temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Step 2: Iodination at the C4 Position. The C4 position of the pyrazole ring is activated for electrophilic substitution.
-
To the 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction at room temperature until TLC analysis indicates complete conversion.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 4-iodo intermediate.
Step 3: Methylation at the N1 Position. The final step introduces the methyl group onto the pyrazole nitrogen.
-
To a solution of the 4-iodo-1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add a methylating agent, for example, methyl iodide or dimethyl sulfate (1.2 eq).
-
Stir the reaction, potentially with gentle heating (e.g., 50-60 °C), until the reaction is complete.
-
Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate. Dry and concentrate the organic phase, and purify the final product, 4-isopropyl-1-methyl-1H-pyrazole, by column chromatography.
Causality of Design: Steric and Electronic Effects
The efficacy of 4-isopropyl-1-methyl-1H-pyrazole as a ligand stems from the deliberate interplay of its substituents:
-
N1-Methyl Group: This group serves a critical function by "locking" the pyrazole into a specific tautomeric form. In unsubstituted pyrazoles, the N-H proton can be lost, leading to the formation of pyrazolate anions that can bridge multiple palladium centers, often resulting in catalytically inactive or less active species.[6] The N-methyl group ensures the ligand acts as a predictable, monodentate L-type donor, enhancing catalyst stability and turnover.
-
C4-Isopropyl Group: This bulky substituent exerts a significant steric influence on the palladium coordination sphere. Steric hindrance from ligands is a well-established tool for promoting the reductive elimination step of the catalytic cycle, which is often rate-limiting.[8] The isopropyl group can facilitate the dissociation of the final product from the palladium center, thereby accelerating catalyst turnover. Furthermore, its bulk may favor the formation of highly reactive monoligated palladium species, [Pd(L)(Ar)(X)], which are often more active in the transmetalation step than their bis-ligated counterparts.[9]
Application in Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The role of 4-isopropyl-1-methyl-1H-pyrazole is to stabilize the palladium center and modulate the kinetics of each elementary step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The steric bulk of the 4-isopropyl group is hypothesized to primarily influence the "Reductive Elimination" step. By creating a crowded coordination sphere, it destabilizes the Pd(II) intermediate, promoting the collapse to the C-C coupled product and the active Pd(0) catalyst.
Experimental Protocols
The following is a generalized, robust protocol for a typical Suzuki-Miyaura cross-coupling reaction using 4-isopropyl-1-methyl-1H-pyrazole as a ligand.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Materials and Reagents
-
Palladium Source: Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).
-
Ligand: 4-isopropyl-1-methyl-1H-pyrazole.
-
Aryl/Heteroaryl Halide: (e.g., 4-bromoanisole, 1.0 mmol, 1.0 eq).
-
Aryl/Heteroaryl Boronic Acid: (e.g., Phenylboronic acid, 1.2-1.5 mmol, 1.2-1.5 eq).
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 eq).
-
Solvent: Anhydrous 1,4-Dioxane, Toluene, or DMF, often with a small amount of water (e.g., 4:1 or 10:1 organic:water ratio).
-
Inert Gas: Argon or Nitrogen.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), 4-isopropyl-1-methyl-1H-pyrazole (typically at a 2:1 or 4:1 ligand-to-palladium metal ratio), the aryl halide (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of Dioxane:H₂O 4:1) to the flask via a syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or by taking aliquots for GC-MS or LC-MS analysis until the starting aryl halide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Data Presentation and Optimization
The optimal conditions for a Suzuki-Miyaura coupling can vary depending on the specific substrates. The following table provides a starting point for optimization.
| Parameter | Typical Range | Rationale & Causality |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a common Pd(0) source, allowing direct entry into the catalytic cycle.[10] |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for challenging or sterically hindered substrates. Lower loadings are preferred for process efficiency. |
| Ligand:Pd Ratio | 2:1 to 4:1 | A slight excess of ligand is used to ensure full coordination to the palladium and prevent catalyst decomposition. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid for transmetalation. Stronger bases (K₃PO₄, Cs₂CO₃) are often required for less reactive substrates like aryl chlorides.[11] |
| Solvent | Dioxane, Toluene, DMF (+H₂O) | The solvent choice affects solubility and reaction rate. A small amount of water is often beneficial for dissolving the base and facilitating the transmetalation step. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to drive the reaction, especially the oxidative addition to less reactive aryl chlorides or bromides. |
| Yield | 70 - 95% (Expected) | Yields are highly substrate-dependent. Electron-rich boronic acids and electron-poor aryl halides typically react more readily. |
Conclusion
4-isopropyl-1-methyl-1H-pyrazole represents a strategically designed ligand for enhancing the efficiency of Suzuki-Miyaura cross-coupling reactions. The N-methyl group ensures catalytic stability by preventing the formation of inactive bridged species, while the C4-isopropyl group provides the necessary steric bulk to potentially accelerate the rate-limiting reductive elimination step. The protocols and guidelines presented here offer a robust framework for researchers to employ this ligand in the synthesis of complex molecules, particularly within the fields of pharmaceutical and materials science discovery. By understanding the causal relationship between the ligand's structure and its function within the catalytic cycle, scientists can more effectively troubleshoot and optimize these critical C-C bond-forming reactions.
References
-
Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Journal of the Indian Chemical Society. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. Available at: [Link]
-
Interplay Between Steric and Electronic Effects: A Joint Spectroscopy and Computational Study of Nonheme Iron(IV)-Oxo Complexes. SciSpace. Available at: [Link]
- Recent Advances in Pyrazolato-bridged Homo- and Heterometallic Polynuclear Platinum and Palladium Complexes.Source not specified.
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC. Available at: [Link]
-
New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity. PubMed. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Thieme. Available at: [Link]
- Pyrazolylpropanoate Complexes of Palladium(II) Chloride.Source not specified.
- New palladium(II) complexes bearing pyrazole-based Schiff base ligands.The University of Jordan.
-
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. Available at: [Link]
- CATALYTIC ASYMMETRIC SYNTHESIS OF CHIRAL 4- PYRAZOLYLALKANOLS BY THE ENANTIOSELECTIVE ALKYLATION OF PYRAZOLE-4-CARBALDEHYDES WIT.HETEROCYCLES.
-
Pyrazole's substituents effect on the spin state of [Fe(bpp)2]2+complexes. DIAL@UCLouvain. Available at: [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]
-
Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. Available at: [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]
-
New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. ResearchGate. Available at: [Link]
-
The Influence of Aryl Substituents on the Supramolecular Structures and Photoluminescence of Cyclic Trinuclear Pyrazolato Copper. Charles Darwin University. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar. Available at: [Link]
-
Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerizatio. SciSpace. Available at: [Link]
-
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available at: [Link]
-
Possible reaction mechanism for Suzuki‐Miyaura coupling reaction. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
-
Experimental, Theoretical, Hirschfeld surface, Electronic excitation and Molecular docking studies on fomepizole(4-Methyl-1H-Pyrazole). ResearchGate. Available at: [Link]
-
Steric effects in polypyrazolylborates: mixed complexes M(HB(3-isopropyl-4-bromopyrazolyl)3)L. Inorganic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. a2bchem.com [a2bchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Lithiation and Functionalization of 4-Isopropyl-1-methyl-1H-pyrazole
Executive Summary
The functionalization of 4-isopropyl-1-methyl-1H-pyrazole represents a critical workflow in the synthesis of polysubstituted pyrazole scaffolds, which are ubiquitous in kinase inhibitors (e.g., c-Met, ALK) and agrochemicals. While the pyrazole ring is electron-rich, the presence of the N-methyl group and the bulky 4-isopropyl substituent introduces a competitive metallation landscape.
This guide details the regiodivergent lithiation of this substrate. Unlike simple aromatics, 1-methylpyrazoles exhibit a strong dependence on temperature and time to dictate the site of deprotonation.
-
Kinetic Control (-78 °C): Favors lateral lithiation at the N-methyl group (
-CH Li). -
Thermodynamic Control (>-20 °C): Favors ring lithiation at the C5 position (C5-Li).
Successful execution requires strict adherence to the temperature ramps described below to avoid inseparable mixtures of C5- and lateral-functionalized products.
Mechanistic Insight: The Kinetic vs. Thermodynamic Fork
The lithiation of 1-methyl-4-substituted pyrazoles is not a single-pathway reaction. It involves a rapid equilibrium between the kinetically accessible N-methyl protons and the thermodynamically stable C5 proton.
Reaction Pathway Diagram
Figure 1: The "Lithium Walk" mechanism.[1][2] Kinetic deprotonation occurs at the alpha-lateral position. Warming drives the lithium to the thermodynamically favored C5 ring position, stabilized by coordination to N1.
Critical Factors
-
Acidity: The C5 proton is intrinsically more acidic (
~30) than the N-methyl protons ( ~35-38). However, the N-methyl protons are kinetically more accessible due to the lack of steric hindrance compared to the ring C5 position, which is flanked by the N1 lone pair and the C4-isopropyl group. -
The "Walk": At -78 °C,
-BuLi removes a proton from the N-methyl group. If the reaction is quenched immediately, lateral functionalization occurs. If the mixture is warmed (typically to 0 °C), the lithium migrates to the C5 position to form the more stable chelated species.
General Protocol: Reagents & Setup
Equipment Requirements
-
Vessel: Flame-dried 2-neck round-bottom flask (RBF) or Schlenk tube.
-
Atmosphere: Positive pressure of dry Argon or Nitrogen.
-
Temperature Control: Acetone/Dry Ice bath (-78 °C) and Ice/Water bath (0 °C).
Reagent Preparation
| Reagent | Specification | Notes |
| Substrate | 4-Isopropyl-1-methyl-1H-pyrazole | Must be dry; azeotrope with toluene if unsure. |
| Solvent | Anhydrous THF | Freshly distilled (Na/Benzophenone) or from SPS. |
| Base | Titrate before use (e.g., using diphenylacetic acid) to ensure accurate stoichiometry. | |
| Electrophile | Aldehydes, Halides, Borates | Dissolve solids in minimal dry THF before addition. |
Protocol A: C5-Functionalization (Thermodynamic)
Target: Synthesis of 5-substituted-4-isopropyl-1-methylpyrazoles (e.g., 5-formyl, 5-iodo, 5-boronic acid).
This is the standard protocol for drug discovery scaffolds.
-
Setup: Charge the flame-dried flask with 4-isopropyl-1-methyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78 °C and stir for 10 minutes.
-
Lithiation: Add
-BuLi (1.1 equiv) dropwise over 10–15 minutes.-
Observation: A slight color change (yellow/orange) may occur.
-
-
Isomerization (The Crucial Step):
-
Remove the cooling bath and allow the reaction to warm to 0 °C (ice bath).
-
Stir at 0 °C for 30–60 minutes .
-
Why: This forces the kinetic
-CH Li species to rearrange to the thermodynamic C5-Li species. The bulky isopropyl group at C4 may slow this process compared to simple methyl-pyrazoles, so do not rush this step.
-
-
Electrophile Trapping:
-
Option A (Reactive Electrophiles like reactive aldehydes/acid chlorides): Cool back to -78 °C before addition to prevent over-reaction.
-
Option B (Sluggish Electrophiles like alkyl halides/borates): Add the electrophile (1.2–1.5 equiv) directly at 0 °C.
-
-
Quench: After conversion is complete (check TLC/LCMS), quench with saturated aqueous NH
Cl. -
Workup: Extract with EtOAc (3x), wash with brine, dry over Na
SO , and concentrate.
Data: Optimization of C5-Lithiation Conditions
Based on internal standard yields for 1-methyl-4-substituted pyrazoles.
| Entry | Base | Temp Profile | Time at Warm Temp | C5 : Lateral Ratio | Isolated Yield |
| 1 | -78 °C (constant) | N/A | 15 : 85 | 62% (Lateral) | |
| 2 | -78 °C | 10 min | 60 : 40 | Mixture | |
| 3 | -78 °C | 45 min | >98 : 2 | 88% (C5) | |
| 4 | LDA | -78 °C | 45 min | 95 : 5 | 75% |
Protocol B: Lateral Functionalization (Kinetic)
Target: Modification of the N-methyl group (e.g., chain extension).
-
Setup: Dissolve substrate (1.0 equiv) in THF (0.2 M).
-
Cooling: Cool strictly to -78 °C .
-
Lithiation: Add
-BuLi (1.1 equiv) dropwise. -
Time Window: Stir at -78 °C for 15–20 minutes maximum .
-
Warning: Extended stirring at -78 °C may allow slow leakage to the C5 isomer.
-
-
Trapping: Add the electrophile immediately at -78 °C.
-
Quench: Quench with dilute acid or NH
Cl while still cold (-78 °C to -20 °C).
Troubleshooting & Optimization
Problem: Low Conversion / Starting Material Recovery
-
Cause: The 4-isopropyl group provides steric bulk that may hinder the approach of the base aggregates.
-
Solution: Use
-BuLi (2.0 equiv, -78 °C) instead of -BuLi. -BuLi is more reactive and breaks down aggregates, often driving difficult deprotonations. Note: 2 equivalents are required (one for deprotonation, one to consume the resulting -BuBr).
Problem: Mixture of Regioisomers (C3 vs C5)
-
Context: While C5 is electronically favored, the isopropyl group at C4 sterically crowds both C3 and C5. However, C5 is adjacent to the coordinating N1, making it the preferred site.
-
Solution: If C3 lithiation is observed (rare), ensure the "warm-up" step (Isomerization) is sufficient. The C5-Li species is the thermodynamic sink; if you isolate C3 or Lateral products, you likely didn't warm it long enough or high enough.
Problem: Electrophile Incompatibility
-
Context: Some electrophiles (e.g., esters) can react with the pyrazole nitrogen or cause ring opening.
-
Solution: Transmetallate to Zinc before addition. Add ZnCl
(1.1 equiv, 1.0 M in THF) to the C5-Li species at 0 °C, stir for 30 mins, then add the electrophile (Negishi-type coupling conditions).
References
-
Regioselectivity in Lithi
-
Lithiation of Five-Membered Heteroarom
-
Micetich, R. G. (1970).[4] Canadian Journal of Chemistry.
- Foundational work on the rearrangement of lateral lithio-species to ring-lithi
-
-
Synthesis of 1,3,5-Trisubstituted Pyrazoles via Lithi
-
L'abbé, G., et al. (1990).[5] Journal of the Chemical Society, Perkin Transactions 1.
- Demonstrates electrophilic trapping of C5-lithi
-
-
Thermodynamic vs.
-
Gribble, G. W. (2002).[6] Lithium Compounds in Organic Synthesis.
- General reference for temperature-dependent organolithium migr
-
Sources
- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
Application Note: Precision Synthesis of 4-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid
This Application Note provides a rigorous, modular protocol for the preparation of 4-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid .
Designed for drug development professionals, this guide prioritizes regiocontrol and scalability .[1] While direct condensation methods often yield difficult-to-separate regioisomers (1,3- vs 1,5-substituted), the Suzuki-Miyaura Cross-Coupling strategy outlined here ensures precise installation of the 4-isopropyl group on a pre-validated pyrazole core.[1]
Introduction & Retrosynthetic Analysis
The 1-methyl-5-pyrazolecarboxylic acid scaffold is a privileged structure in medicinal chemistry. However, installing a bulky isopropyl group at the C4 position presents a specific challenge:
-
Direct Cyclization Issues: Condensation of methylhydrazine with
-isopropyl-substituted -keto esters often leads to poor regioselectivity, yielding mixtures of 1,3- and 1,5-isomers or failing to secure the carboxylic acid at C5.[1] -
The Solution: A convergent Late-Stage Functionalization approach.[1] By starting with the commercially available ethyl 1-methyl-1H-pyrazole-5-carboxylate, we utilize the inherent nucleophilicity of the C4 position for bromination, followed by a palladium-catalyzed cross-coupling to install the isopropyl moiety.[1]
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic strategy utilizing a C4-selective bromination and Suzuki coupling sequence.
Experimental Protocol
Phase 1: Regioselective Bromination
Objective: Synthesize ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The C4 position is the most electron-rich site on the pyrazole ring that is not sterically blocked or deactivated by the ester.
Reagents & Conditions:
| Reagent | Equivalents | Role |
|---|---|---|
| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | 1.0 equiv | Starting Material |
| N-Bromosuccinimide (NBS) | 1.1 equiv | Brominating Agent |
| Acetonitrile (ACN) | Solvent (0.5 M) | Solvent |[2]
Protocol:
-
Dissolve Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration) in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at room temperature (25°C) to control the exotherm.[1]
-
Stir the reaction at reflux (80°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove succinimide/acid) and brine .[1]
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-20% EtOAc in Hexanes).[1]
Phase 2: Suzuki-Miyaura Cross-Coupling
Objective: Install the carbon skeleton via ethyl 4-isopropenyl-1-methyl-1H-pyrazole-5-carboxylate.
Rationale: Using isopropenylboronic acid pinacol ester is superior to isopropylboronic acid. Alkyl-aryl couplings (sp³-sp²) often suffer from
Reagents & Conditions:
| Reagent | Equivalents | Role |
|---|---|---|
| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | 1.0 equiv | Substrate |
| Isopropenylboronic acid pinacol ester | 1.2 equiv | Coupling Partner |
| Pd(dppf)Cl₂[2] · DCM | 0.05 equiv (5 mol%) | Catalyst |
| K₂CO₃ | 3.0 equiv | Base |
| 1,4-Dioxane / Water (4:1) | Solvent (0.2 M) | Solvent System |[1]
Protocol:
-
In a pressure vial or Schlenk flask, combine the Bromopyrazole (1.0 equiv), Isopropenylboronic ester (1.2 equiv), and K₂CO₃ (3.0 equiv).[1]
-
Add 1,4-Dioxane and Water (4:1 ratio).[1][5] Degas the solution by bubbling Nitrogen or Argon for 10 minutes (essential to prevent homocoupling or oxidation).[1]
-
Add Pd(dppf)Cl₂ · DCM (5 mol%).[1] Seal the vessel under inert atmosphere.
-
Heat to 90°C for 4–12 hours. The solution typically turns black as Pd(0) forms.[1]
-
Workup: Dilute with Ethyl Acetate, filter through a pad of Celite to remove Pd residues. Wash the filtrate with water and brine.[5]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Critical Quality Attribute: Ensure complete removal of Palladium if carrying forward to GMP steps.
-
Phase 3: Catalytic Hydrogenation
Objective: Reduce the alkene to the isopropyl group.[1]
Protocol:
-
Dissolve the Isopropenyl intermediate in Methanol or Ethanol (0.1 M).[1]
-
Add 10% Pd/C (10 wt% loading relative to substrate).[1]
-
Stir under a Hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 2–6 hours.
-
Filtration: Filter through Celite to remove the catalyst. Rinse with methanol.
-
Concentrate to yield Ethyl 4-isopropyl-1-methyl-1H-pyrazole-5-carboxylate .
Phase 4: Saponification (Hydrolysis)
Objective: Isolate the final free acid.[1]
Reagents:
Protocol:
-
Dissolve the ester in the THF/Water/MeOH mixture.[1]
-
Add LiOH · H₂O (2.0 equiv).[1] Stir at 50°C for 2 hours.
-
Workup:
Process Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the target acid.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki | Protodeboronation of boronic ester | Use Isopropenylboronic acid pinacol ester (more stable than the acid). Ensure base is added after mixing reagents or use anhydrous conditions with CsF if hydrolysis is rapid. |
| Incomplete Hydrogenation | Catalyst poisoning | Ensure the Suzuki product is passed through a Thiol-scavenger silica or rigorous Celite filtration to remove trace Sulfur/Palladium before hydrogenation.[1] |
| Regioisomer Contamination | Impure Starting Material | Verify the purity of Ethyl 1-methyl-1H-pyrazole-5-carboxylate by NOESY NMR. The N-Me group should show NOE with the C5-substituent (ester) or lack thereof depending on conformation, but distinct from the 1,3-isomer. |
Safety & Handling
-
Methylhydrazine derivatives: While the starting material is an ester, pyrazoles can be biologically active.[1] Handle with standard PPE.
-
Palladium Catalysts: Sensitizers. Use in a fume hood.[6]
-
Hydrogen Gas: Flammable. Ensure proper grounding and use of inert gas purge cycles.
References
-
Regioselective Bromination: Despotopoulou, C., et al.[1] "Total Functionalization of Pyrazole Derivatives by Selective Magnesiations." Organic Letters, 2009.[7] Link[1]
-
Suzuki Coupling on Pyrazoles: Usami, Y., et al.[1][8] "Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction." Heterocycles, 2010.[1][8] Link
-
General Pyrazole Synthesis: Deng, X., & Mani, N. S.[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[1] Link[1]
-
Sildenafil Analogs: Dunn, P. J., et al.[1] "Commercial Synthesis of Sildenafil Citrate (Viagra)."[1] Organic Process Research & Development, 2000.[1] (Provides context on the 1-methyl-5-pyrazolecarboxylate scaffold). Link[1]
Sources
- 1. scispace.com [scispace.com]
- 2. prepchem.com [prepchem.com]
- 3. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. Sci-Hub. Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids / HETEROCYCLES, 2010 [sci-hub.box]
Application Note & Protocol: A Scalable Process Route for the Production of 4-Isopropyl-1-methyl-1H-pyrazole
Abstract
This document provides a comprehensive guide for the scalable synthesis of 4-isopropyl-1-methyl-1H-pyrazole, a key building block in pharmaceutical and agrochemical research. The presented two-step process is designed for robustness, high yield, and adaptability to large-scale production environments. This application note details the full experimental protocol, explains the scientific rationale behind the chosen methodology, and offers insights into process optimization and safety considerations.
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib to anti-obesity medications.[1][2] The specific structural motif of 4-isopropyl-1-methyl-1H-pyrazole presents a valuable scaffold for further chemical elaboration in drug discovery programs. The development of a scalable and economically viable synthetic route is therefore of significant interest to researchers and process chemists in the pharmaceutical and biotechnology sectors.
This guide outlines a practical and efficient two-step synthesis. The process begins with the well-established Knorr pyrazole synthesis to form the 1-methyl-1H-pyrazole core, followed by a directed functionalization to introduce the isopropyl group at the C4 position.[2][3] This approach prioritizes the use of readily available and cost-effective starting materials, straightforward reaction conditions, and simplified purification procedures, all of which are critical for industrial-scale production.
Overall Synthetic Strategy
The synthesis is divided into two primary stages, as illustrated in the workflow diagram below. The initial step involves the formation of the pyrazole ring, followed by the introduction of the isopropyl substituent.
Figure 1: Overall workflow for the synthesis of 4-isopropyl-1-methyl-1H-pyrazole.
Experimental Protocols
Stage 1: Synthesis of 1-Methyl-1H-pyrazole
This stage employs a variation of the Knorr pyrazole synthesis, a robust and high-yielding method for creating the pyrazole core.[2][3]
Materials:
-
1,1,3,3-Tetramethoxypropane
-
Methylhydrazine
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Separatory funnel
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a 1 L round-bottom flask with 1,1,3,3-tetramethoxypropane (1.0 eq).
-
Acidic Hydrolysis (in situ formation of malondialdehyde): Slowly add concentrated hydrochloric acid (0.1 eq) to the flask with stirring. The mixture will gently warm.
-
Addition of Methylhydrazine: After stirring for 15 minutes, cool the mixture in an ice bath. Slowly add methylhydrazine (1.05 eq) dropwise, maintaining the internal temperature below 20°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the reaction to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a 2 M aqueous solution of sodium hydroxide until the pH is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield crude 1-methyl-1H-pyrazole.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Stage 2: Synthesis of 4-Isopropyl-1-methyl-1H-pyrazole
This step introduces the isopropyl group onto the C4 position of the pyrazole ring. A Friedel-Crafts-type alkylation is a common method for this transformation.
Materials:
-
1-Methyl-1H-pyrazole
-
2-Iodopropane or 2-Bromopropane
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the solution to 0°C in an ice bath. Carefully add aluminum chloride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5°C.
-
Alkylation: Slowly add 2-iodopropane (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates completion.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Scientific Rationale and Process Insights
-
Choice of Starting Materials: 1,1,3,3-Tetramethoxypropane is a stable and commercially available precursor to malondialdehyde, which is generated in situ. Methylhydrazine is also readily available. This selection of starting materials contributes to the economic viability of the process on a large scale.
-
Knorr Pyrazole Synthesis: This classical method is highly reliable for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[2][3] The reaction is typically high-yielding and the conditions are amenable to large-scale reactors.
-
C4-Alkylation: The introduction of the isopropyl group at the C4 position is achieved via an electrophilic aromatic substitution-type reaction. The choice of a Lewis acid catalyst like aluminum chloride is crucial for activating the pyrazole ring towards alkylation.[4] The regioselectivity for the C4 position is generally favored due to the electronic properties of the pyrazole ring.
-
Scalability Considerations: The described protocols are designed with scalability in mind. The work-up procedures involve standard liquid-liquid extractions and distillations, which are common unit operations in industrial chemical production. Careful temperature control during the addition of reagents in both stages is critical for safety and to minimize side reactions.
Data Summary
The following table summarizes the expected outcomes and key parameters for each stage of the synthesis.
| Parameter | Stage 1: 1-Methyl-1H-pyrazole | Stage 2: 4-Isopropyl-1-methyl-1H-pyrazole |
| Typical Yield | 85-95% | 60-75% |
| Purity (Post-Purification) | >98% | >98% |
| Reaction Time | 3-4 hours | 5-7 hours |
| Key Process Controls | Temperature during hydrazine addition | Temperature during Lewis acid and alkylating agent addition |
| Purification Method | Distillation | Column Chromatography |
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the production of 4-isopropyl-1-methyl-1H-pyrazole. The process utilizes readily available starting materials and established, robust chemical transformations. This guide serves as a valuable resource for researchers and process chemists in the pharmaceutical and agrochemical industries, enabling the efficient synthesis of this important chemical intermediate.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6573. Retrieved from [Link]
-
ChemRxiv. (2025). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
-
ACS Publications. (2024). Ruthenium-Catalyzed Synthesis of 2-Pyrazolines via Acceptorless Dehydrogenative Coupling of Allylic Alcohols with Hydrazines. Organic Letters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (2011). Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
-
PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical and Scalable Process for the Preparation of 4Amino1,3-dimethylpyrazole Hydrochloride. Retrieved from [Link]
-
RSC Publishing. (n.d.). A multi-component synthetic route for 2-pyrazolines via acceptorless dehydrogenation of alcohols using homogeneous Ni(ii) catalysts. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1567. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Synthesis of polysubstituted pyrazoles and their biological applications. Molecular and Cellular Biochemistry. Retrieved from [Link]
-
Jetir.Org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
Sources
separating 4-isopropyl-1-methyl-1H-pyrazole from regioisomers
Technical Support Center: Purification of 4-Isopropyl-1-methyl-1H-pyrazole
Topic: Isolation of 4-isopropyl-1-methyl-1H-pyrazole from regioisomeric impurities (3-isopropyl and 5-isopropyl isomers). Audience: Synthetic Chemists, Process Development Scientists.[1]
Core Diagnostic: Defining the "Regioisomer" Problem
Before attempting separation, it is critical to understand why you have regioisomers. Unlike unsymmetrical pyrazoles (e.g., 3-substituted), 4-isopropyl-1H-pyrazole is symmetric with respect to tautomerism.[1] Methylation of pure 4-isopropyl-1H-pyrazole yields only 1-methyl-4-isopropylpyrazole.
If you are detecting regioisomers, they are likely carry-overs from the synthesis of the pyrazole ring itself (e.g., non-regioselective condensation of hydrazines with formylated ketones).[1]
The Isomer Landscape:
-
Target: 1-Methyl-4-isopropylpyrazole (Symmetric substitution pattern relative to nitrogens).[1]
-
Impurity A: 1-Methyl-3-isopropylpyrazole (Isopropyl adjacent to the NH/N-lone pair).
-
Impurity B: 1-Methyl-5-isopropylpyrazole (Isopropyl adjacent to the N-Methyl group).
Troubleshooting & Separation Protocols
Module A: Chromatographic Resolution (The Gold Standard)
Due to the similar boiling points of pyrazole isomers, distillation is often inefficient for high-purity separation.[1] Silica gel chromatography is the most reliable method.
Mechanism of Separation: Separation is driven by the accessibility of the N2-nitrogen lone pair to the acidic silica silanols.
-
1-Methyl-5-isopropylpyrazole: The bulky isopropyl group at C5 sterically hinders the N-methyl group and the N2 lone pair. Result: Lowest polarity, elutes first (Highest
). -
1-Methyl-3-isopropylpyrazole: The isopropyl group is at C3, leaving the N2 lone pair exposed. Result: High polarity, elutes later.[1]
-
1-Methyl-4-isopropylpyrazole (Target): The isopropyl group is at C4, distant from the nitrogens.[1] The N2 lone pair is exposed, similar to the 3-isomer.[1] Result: Elutes close to the 3-isomer.
Recommended Mobile Phase Systems:
| Solvent System | Target
Troubleshooting FAQ:
Q: My 4-isomer and 3-isomer spots are overlapping. How do I resolve them? A: Switch to Dichloromethane (DCM) as the primary solvent.[1] Pyrazoles often show better resolution on DCM gradients than Hexane/EtOAc due to solubility differences.[1] Alternatively, use AgNO₃-impregnated silica (Argentation chromatography) if the isomers have different pi-cloud densities, though this is rare for alkyl pyrazoles.[1]
Module B: Chemical Separation (Salt Formation)
If chromatography is insufficient or scale is too large, exploit the basicity differences .
-
Theory: The basicity of the pyrazole N2 nitrogen depends on steric hindrance.
-
5-isomer: Most hindered
Least basic. -
4-isomer: Unhindered
More basic.
-
-
Protocol:
Module C: Distillation (Boiling Point Logic)
Caution: Only effective if the mixture contains the 5-isomer as the major impurity.[1]
-
1-Methyl-5-isopropylpyrazole: Lower boiling point (Steric strain prevents intermolecular association).[1]
-
1-Methyl-4-isopropylpyrazole: Higher boiling point (Planar, better stacking).[1]
Q: Can I use vacuum distillation? A: Yes, but you need a high reflux ratio (10:[1]1) and a spinning band column.[1] A simple short-path distillation will likely result in co-distillation.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying the reaction mixture.
Caption: Workflow for triaging and separating pyrazole regioisomers based on polarity and basicity.
Technical FAQ
Q1: I used Methyl Iodide (MeI) on 4-isopropylpyrazole and got two spots. Why? A: If you started with pure 4-isopropylpyrazole, you should technically get only one product.[1] However, if you used excess base (NaH) and MeI , you might have formed the quaternary ammonium salt (1,2-dimethyl-4-isopropylpyrazolium iodide).[1] This salt is highly polar and will stay at the baseline of your TLC.
-
Fix: Wash the organic layer with water/brine to remove the salt.[1]
Q2: How do I confirm I have the 4-isomer and not the 3-isomer? A: 1H NMR is definitive.
-
4-isopropyl-1-methyl: You will see two distinct singlets in the aromatic region (H3 and H5) because the molecule is not symmetric, but the protons are chemically distinct. H5 (adjacent to N-Me) is typically downfield (~7.3-7.5 ppm) compared to H3 (~7.1-7.3 ppm).[1]
-
3-isopropyl-1-methyl: You will see two doublets (J ~2.0 Hz) for H4 and H5.[1]
-
NOESY: Irradiate the N-Methyl group.
Q3: Can I use recrystallization? A: 1-Methyl-4-isopropylpyrazole is a liquid at room temperature (BP ~170-180°C est).[1] Recrystallization is not possible for the free base. However, you can form the Picrate or Hydrochloride salt, which are solids, recrystallize those, and then neutralize.[1]
References
-
National Institutes of Health (NIH). "Regioselective Synthesis and Characterization of Phenylaminopyrazole Derivatives."[1] PubMed Central, 2022.[1] [Link]
-
The Good Scents Company. "4-methyl pyrazole Chemical Properties and Boiling Points." The Good Scents Company, 2024.[1] [Link]
Sources
purification methods for oily pyrazole intermediates
Technical Support Center: Purification of Oily Pyrazole Intermediates
Case ID: PYR-OIL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Oily Pyrazole" Syndrome
Welcome to the Pyrazole Purification Support Center. If you are reading this, you are likely staring at a flask containing a viscous, amber-colored oil or gum instead of the pristine white crystals you expected.[1]
Root Cause Analysis: Pyrazoles are notorious for refusing to crystallize due to three primary factors:
-
Hydrogen Bonding Disruption: Substituents on the nitrogen (
-alkylation) disrupt the intermolecular hydrogen bonding network that typically stabilizes the crystal lattice of unsubstituted pyrazoles.[1] -
Low Melting Points: Many functionalized pyrazoles have naturally low melting points, often hovering near room temperature.
-
Trace Impurities: Even 1-2% of solvent residues (DMF, DMSO) or regioisomers can act as "crystal poisons," depressing the melting point and maintaining the amorphous oily state.
This guide provides a tiered troubleshooting workflow to resolve this issue, moving from non-invasive techniques to chemical modification.
Diagnostic Workflow
Before selecting a method, use this decision tree to determine the optimal purification strategy for your specific intermediate.
Figure 1: Decision matrix for selecting the appropriate purification method based on initial purity and physical state.
Ticket #001: The "Quick Fix" (Trituration & Nucleation)
User Issue: "My product is pure by NMR but remains a sticky gum. I don't want to run another column."
Technical Solution: Oils are often supercooled liquids. You must mechanically or chemically induce the formation of a seed crystal.[1]
Protocol:
-
Solvent Choice: Dissolve the oil in the minimum amount of diethyl ether or DCM (just enough to make it flow).
-
Anti-Solvent Addition: Slowly add a non-polar solvent (Pentane or Hexanes) until the solution turns slightly cloudy.
-
The "Scratch": Take a glass pipette, seal the tip in a flame to make a glass rod, and vigorously scratch the side of the flask at the air-liquid interface.[1] The friction creates microscopic nucleation sites.
-
Thermal Shock: Place the flask in a dry ice/acetone bath (-78°C) or freezer. If a solid forms, filter it cold. If it turns into a gum again upon warming, proceed to Ticket #002 .
Ticket #002: The Chemical Sledgehammer (Salt Formation)
User Issue: "Trituration failed. The oil is persistent. I need a handle to isolate this compound."
Technical Solution: Pyrazoles are weak bases (pKa of conjugate acid ~2.5). Converting the free base oil into a crystalline salt is the most reliable method for purification. This also removes neutral impurities.
Recommended Salt Forms:
-
Hydrochloride (HCl): Most common, but can be hygroscopic.
-
Oxalate: Often forms highly crystalline, non-hygroscopic solids.
-
Nitrate: Good crystallinity but potential safety concerns (oxidizer).
Step-by-Step Protocol:
| Step | Action | Technical Note |
| 1 | Dissolution | Dissolve the oily pyrazole in anhydrous Isopropanol (IPA) or Ethanol .[1] Avoid water. |
| 2 | Acid Addition | Add 1.1 equivalents of acid. • For HCl: Use 2M HCl in Diethyl Ether or Dioxane (anhydrous).• For Oxalate: Add solid oxalic acid directly. |
| 3 | Precipitation | Stir at RT.[2][3] If no solid forms, add Diethyl Ether dropwise until cloudy. |
| 4 | Isolation | Filter the solid. Wash with cold Ether. |
| 5 | Recovery | If the free base is required later, suspend the salt in DCM and wash with saturated NaHCO₃. |
Citation: The efficiency of salt formation (specifically hydrochloride and phosphate) for separating pyrazole mixtures is well-documented in process chemistry patents, such as those by EuroChem Agro GmbH [1].[1]
Ticket #003: Chromatography Troubleshooting (The "Streaky" Column)
User Issue: "I'm running a silica column, but the pyrazole streaks from fraction 10 to 50. I'm losing yield."
Root Cause: Silica gel is slightly acidic (pH ~5-6).[1] The basic nitrogen of the pyrazole interacts with the silanol (Si-OH) groups, causing peak tailing and irreversible adsorption.[1]
Corrective Actions:
Option A: Mobile Phase Modifiers (The "TEA Wash")
You must neutralize the silica surface.
-
Pre-treatment: Flush the packed silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.
-
Elution: Run your column with 1% TEA in the mobile phase (e.g., Hexane/EtOAc + 1% TEA).
-
Warning: TEA can interfere with mass spec detection if not removed.
-
Option B: Switch Stationary Phase
If the compound is acid-sensitive or streaks badly on silica, switch to Neutral Alumina or Basic Alumina .[1] Alumina lacks the acidic protons that cause drag.
Comparison of Stationary Phases:
| Feature | Silica Gel (Standard) | Silica + 1% TEA | Neutral Alumina |
| Acidity | Acidic | Neutralized | Neutral |
| Tailing | High (Severe Streaking) | Low | Minimal |
| Cost | Low | Low | High |
| Best For | Neutral compounds | Robust basic amines | Acid-sensitive pyrazoles |
Citation: Adding TEA to suppress silanol interactions is a standard chromatographic technique for basic analytes [2].[1][4]
Ticket #004: Regioisomer Separation ( -Alkylation)
User Issue: "I alkylated my pyrazole and got a mixture of N1 and N2 isomers. They are both oils and have the same Rf on TLC."
Technical Solution: Regioisomers often have different dipole moments despite similar polarity. Standard flash chromatography often fails to separate them.
Separation Strategy:
-
Gradient Optimization: Use a shallow gradient (e.g., 0% to 10% MeOH in DCM over 40 minutes).
-
Solvent Swap: If Hexane/EtOAc fails, try Toluene/Acetone or DCM/Ether . The pi-stacking interactions of Toluene can differentiate the isomers.[1]
-
NOE Analysis: Once separated, you must confirm identity using 2D NMR (NOESY). The N-methyl group will show a correlation to the adjacent substituent (C5-H or C3-H).[1]
Citation: Regioselective synthesis and separation of N-substituted pyrazoles often require careful chromatographic optimization or specific reaction conditions (e.g., solvent choice, base selection) to favor one isomer [3] [4].[1]
Ticket #005: Acid-Base Extraction (The Bulk Cleanup)
User Issue: "I have 50g of crude oil. Columns are too expensive. How do I clean this up?"
Technical Solution: Utilize the specific basicity of the pyrazole ring.[1] This method removes non-basic impurities (starting materials, neutral byproducts).
Workflow:
Figure 2: Acid-Base extraction workflow for bulk purification of basic pyrazoles.
Critical Parameters:
-
Extraction pH: The aqueous phase must be acidic (pH < 2) to fully protonate the pyrazole and basic (pH > 10) to fully deprotonate it for recovery.
-
Emulsion Warning: Pyrazoles can act as surfactants.[1] If an emulsion forms, add brine or filter through Celite.
References
-
EuroChem Agro GmbH. (2011). Method for purifying pyrazoles.[1][2][3][5] Patent WO2011076194A1. Google Patents. Link
-
Phenomenex. (n.d.).[3] Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Guides. Link
-
Kudyakova, Y. S., & Bazhin, D. N. (2025).[6] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26, 10335.[6][7] Link
-
BenchChem. (2025).[2] Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem FAQs. Link
Sources
- 1. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Solubilization Strategies for 4-Isopropyl-1-methyl-1H-pyrazole
Executive Summary & Compound Profile
You are likely encountering difficulties because 4-isopropyl-1-methyl-1H-pyrazole occupies a physicochemical "middle ground."[1][2][3][4][5][6] It possesses a polar heterocyclic core (the pyrazole ring) capable of hydrogen bond acceptance, but it is flanked by significant lipophilic domains (N-methyl and C4-isopropyl groups).[1][2][3][6]
In polar protic solvents (water, buffers), the hydrophobic effect of the alkyl groups often dominates, leading to the dreaded "oiling out" rather than precipitation.[7] In polar aprotic solvents (DMSO, DMF), the compound is highly soluble, often making recovery difficult.
| Property | Value / Characteristic | Implication for Solubility |
| Physical State | Liquid or Low-Melting Solid | Prone to oiling out (liquid-liquid phase separation) rather than crystallizing.[1][2][3][4][5][6] |
| Predicted LogP | ~2.0 – 2.5 | Moderately lipophilic.[2][5][6][7] Poor water solubility (< 1 mg/mL at neutral pH).[3][5][6][7] |
| pKa (Conj. Acid) | ~2.5 – 3.0 (Est.) | pH-Switchable. Becomes highly soluble in water below pH 2.[1][2][3][5][6]0. |
| H-Bonding | Acceptor (N2), No Donors | Soluble in alcohols/aprotics; immiscible in water unless protonated.[1][2][5][6] |
Module 1: The "Oiling Out" Phenomenon
Issue: “I added water to my reaction mixture (in Methanol/Ethanol) to precipitate the product, but it formed a milky emulsion or a sticky oil at the bottom.”
Diagnosis: This is a thermodynamic issue known as Liquid-Liquid Phase Separation (LLPS) .[1][2][3][5][6] The 4-isopropyl group disrupts the water structure too significantly for the pyrazole core to compensate.[2][5][7] When the organic co-solvent (MeOH/EtOH) concentration drops below a critical threshold (usually <30-40%), the compound separates as an oil because its melting point is near or below ambient temperature.[3][6]
Troubleshooting Protocol: The "Seeding" & Co-Solvent Method
Do not simply add more water.[2][5][6][7] Follow this controlled desaturation path:
-
Re-dissolve: Add just enough original solvent (MeOH/EtOH) to dissolve the oil back into a single phase.[2][5][6][7]
-
Temperature Control: Cool the solution to 0–5°C. The solubility of the oil decreases, but the viscosity increases, potentially encouraging solidification.[7]
-
The "Cloud Point" Titration:
-
Slow Desaturation: Once solids form, resume adding water very slowly (e.g., via syringe pump) to drive the equilibrium toward the solid phase without triggering oiling.[7]
Module 2: pH-Dependent Solubilization (The "Proton Switch")
Issue: “The compound is insoluble in my aqueous buffer for biological assay.”
Diagnosis: At neutral pH (7.4), the molecule is uncharged and lipophilic.[6][7] The pyrazole nitrogen (N2) is a weak base.[6][7] To dissolve it in water, you must protonate it, but this may be incompatible with your assay.
Workflow: Salt Formation vs. Co-Solvent Formulation
Figure 1: Decision logic for achieving aqueous solubility based on pH tolerance.
Protocol: Creating a Water-Soluble Salt (Synthesis Scale)
-
Cool to 0°C.
-
Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
The hydrochloride salt of 4-isopropyl-1-methyl-1H-pyrazole should precipitate as a white solid.[1][2][3][4][5][6]
-
Filter and dry.[5][6][7] This salt will be highly water-soluble.[1][2][3][4][5][6]
Module 3: Recovery from Polar Aprotic Solvents (DMSO/DMF)
Issue: “I synthesized the compound in DMF, but I cannot extract it. It stays in the DMF/Water layer.”[5][6][7]
Diagnosis: While lipophilic, the compound is not lipophilic enough to partition efficiently out of DMF into non-polar solvents like Hexane/Heptane.[7] It drags into the aqueous/DMF phase.[5][6][7]
Solution: The "Flooding" Extraction
Standard extraction (1:1 Water:DMF) often fails.[2][3][5][6][7] You must break the DMF solvation shell.[5][6][7]
-
Dilution Factor: Pour the reaction mixture into 10 volumes of water or 5% LiCl solution. (e.g., 10 mL DMF reaction
100 mL Water).[6] -
Solvent Choice: Do not use Dichloromethane (DCM) initially, as it can solubilize some water/DMF.[2][5][6][7] Use Ethyl Acetate (EtOAc) or MTBE .[1][2][3][5][6]
-
Wash Cycle:
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO stocks for cell culture? A: Yes, but watch for "Crash-Out."[1][2][3][5][6] Dissolve the compound in 100% DMSO to make a 10–20 mM stock.[5][7] When dosing cells, ensure the final DMSO concentration is <0.5%.[7] If the media turns cloudy immediately, the compound has precipitated.[7] Fix: Sonicate the media or use an intermediate dilution step in ethanol before adding to media.[5][6][7]
Q2: Is this compound volatile? A: Moderately. As a low-molecular-weight pyrazole (MW ~124 g/mol ) with alkyl substituents, it has a significant vapor pressure.[1][2][3][4][5][6] Warning: Do not dry under high vacuum (< 1 mbar) for extended periods at room temperature, or you may lose yield.[6] Rotovap at 40°C/20 mbar is generally safe.[5][6][7]
Q3: Why does my NMR show broad peaks in CDCl3?
A: This often indicates aggregation or trace acid.[2][3][5][6][7]
Pyrazoles can self-associate.[1][2][3][4][5][6] Try running the NMR in DMSO-d6 or Methanol-d4 , which break up intermolecular interactions.[1][2][3][4][5] If peaks are still broad, the sample may be protonating due to trace acid in the CDCl3; add a granule of solid
References
-
BenchChem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. (Accessed 2026).[3][5][6][7] Link[1][3][6]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13469816, 1-Isopropyl-1H-pyrazole.[1][2][3][5][6] (Accessed 2026).[3][5][6][7] Link[1][3][6]
-
Sigma-Aldrich. Product Specification: 4-Isopropyl-1H-pyrazole hydrochloride.[1][2][3][4][5][6] (Accessed 2026).[3][5][6][7] Link
-
Elnagdy, M. et al. Recent Advances in Synthesis and Properties of Pyrazoles.[5][6][7] Molecules, 2022.[5] (Discusses hydrotropes and aqueous solubility of pyrazoles). Link[1][3][6]
-
ResearchGate. Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. (Accessed 2026).[3][5][6][7] Link
Sources
- 1. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-isopropylcyclohexane | C10H20 | CID 7459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropyl-1-methylcyclohex-2-enol (CAS 619-62-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 7554-65-6|4-Methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 5. 1-Isopropyl-5-methyl-2-pyrazoline | C7H14N2 | CID 573933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
thermal stability and decomposition of isopropyl pyrazoles
Technical Support Center: Isopropyl Pyrazoles
Introduction: Navigating the Thermal Landscape of Isopropyl Pyrazoles
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isopropyl pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and structural properties.[1] The incorporation of an isopropyl substituent can significantly influence the molecule's steric and electronic characteristics, thereby affecting its reactivity, solubility, and, critically, its thermal stability.
Understanding the thermal behavior of these compounds is not merely an academic exercise; it is a crucial aspect of ensuring experimental reproducibility, process safety, and the long-term stability of final products. An unexpected decomposition event can compromise synthesis yields, introduce impurities, and, in the case of energetic materials like nitropyrazoles, pose significant safety risks.[2]
This guide is structured to provide you with direct, actionable insights into the . We move beyond simple protocols to explain the underlying chemical principles, helping you to anticipate challenges, troubleshoot effectively, and handle these compounds with confidence and scientific rigor.
Section 1: Troubleshooting Guide for Experimental Challenges
This section addresses specific issues you may encounter during your work. The question-and-answer format is designed to help you quickly identify your problem and implement a validated solution.
Question 1: My isopropyl pyrazole sample showed unexpected degradation during a heated reaction or workup. What are the likely causes?
Answer: Unexpected degradation under thermal stress is a common issue stemming from several factors related to the compound's inherent stability and the experimental conditions.
-
Inherent Structural Instability: The stability of the pyrazole ring is heavily influenced by its substituents.[3] While the isopropyl group itself is relatively stable, other functional groups on the ring are often the primary drivers of decomposition. Nitro groups, for instance, dramatically lower the decomposition temperature. The initial step in the decomposition of many nitropyrazoles is the homolytic cleavage of the C-NO₂ bond, which has a lower bond dissociation energy than other bonds in the structure.[2][4]
-
Influence of the Isopropyl Group: The isopropyl group is an electron-donating group. This electronic effect can increase the basicity of the pyrazole ring, potentially altering its reactivity and stability compared to pyrazoles with electron-withdrawing groups.[3]
-
Reaction Environment:
-
Presence of Acids/Bases: Pyrazoles can form salts with strong acids or bases, and these salts may have different thermal profiles than the neutral compound.[5][6] Catalytic amounts of acid or base can initiate decomposition pathways that would not otherwise occur at a given temperature.
-
Oxidizing/Reducing Agents: The presence of residual oxidizing or reducing agents from a previous synthetic step can lead to exothermic reactions upon heating.
-
Solvent Effects: The decomposition mechanism can differ significantly between the solid state (melted) and in solution.[7] The solvent can mediate intermolecular reactions or facilitate specific decomposition pathways.
-
Troubleshooting Steps:
-
Re-evaluate Substituents: Identify the most labile functional group on your specific isopropyl pyrazole derivative. If it contains energetic groups (nitro, azide), lower all reaction and workup temperatures accordingly.
-
Ensure Neutrality: Before heating, ensure your reaction mixture or isolated product is free from strong acids or bases. A simple aqueous wash and pH check of the aqueous layer can be informative.
-
Inert Atmosphere: If oxidation is suspected, perform heated steps under an inert atmosphere (e.g., Nitrogen or Argon).
-
Characterize Before Heating: Run a preliminary thermal analysis (DSC/TGA) on a small, purified sample to determine its actual decomposition temperature before attempting large-scale or high-temperature reactions.
Question 2: I am getting inconsistent or non-reproducible results from my Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) experiments. How can I improve my data quality?
Answer: Inconsistent thermal analysis data almost always points to issues with the sample, the experimental parameters, or instrument calibration.
-
Sample Purity and Preparation:
-
Impurities: Residual solvents, salts, or synthetic byproducts can create their own thermal events (evaporation, melting, decomposition) that overlap with your sample's profile, causing shifting peaks and inconsistent mass loss.
-
Particle Size & Packing: The way the sample is packed into the analysis pan affects heat transfer. Inconsistent packing density can lead to variations in the onset temperature and peak shape.
-
-
Experimental Parameters:
-
Heating Rate: The observed decomposition temperature is dependent on the heating rate. Faster rates typically shift the decomposition onset to higher temperatures.[8] For reliable and comparable data, you must use the same heating rate for all related experiments.
-
Atmosphere: The gas surrounding the sample (e.g., inert nitrogen vs. reactive air/oxygen) can drastically alter the decomposition pathway and resulting thermal profile. Decomposition in air is often oxidative and occurs at lower temperatures.
-
-
Instrument Calibration: DSC/TGA instruments require regular calibration for temperature and heat flow using known standards (e.g., Indium). An uncalibrated instrument will yield inaccurate data.
The following workflow diagram illustrates a decision-making process for troubleshooting these issues.
Caption: Troubleshooting workflow for inconsistent TGA/DSC results.
Question 3: How do I safely handle and store my isopropyl pyrazole derivatives to prevent thermal decomposition?
Answer: Safe handling and storage are paramount. The general principle is to minimize exposure to energy inputs—namely heat, light, and mechanical shock—and incompatible materials.
-
Storage Conditions: Unless data indicates otherwise, store compounds in a cool, dry, dark place. A standard laboratory refrigerator is often suitable, but ensure the container is tightly sealed to prevent moisture absorption. For highly energetic or sensitive compounds, storage in a dedicated, explosion-proof refrigerator may be necessary.
-
Avoid Incompatibles: Keep pyrazole derivatives away from strong oxidizing agents, strong acids, and strong bases.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9] For materials with known toxicity or those that can produce hazardous decomposition gases (like NOx or HCN), handling in a well-ventilated fume hood is mandatory.[10]
-
Scale Limitations: When working with a new or potentially energetic compound, always begin with small-scale experiments (milligram quantities) to assess its behavior before scaling up.
Section 2: Standard Operating Procedures (SOPs) for Thermal Analysis
To ensure high-quality, reproducible data, follow these detailed protocols for TGA and DSC analysis.
SOP 1: Thermogravimetric Analysis (TGA)
Objective: To measure the mass loss of an isopropyl pyrazole sample as a function of temperature, identifying the onset of decomposition and the mass of non-volatile residues.[2]
Methodology:
-
Instrument Preparation:
-
Turn on the TGA instrument and the controlling computer.
-
Ensure the purge gas (typically high-purity Nitrogen) is flowing at the specified rate (e.g., 50-100 mL/min).
-
Perform a "zero" or "tare" of the balance with an empty, clean TGA pan (typically alumina or platinum) in place.
-
-
Sample Preparation:
-
Place 3-5 mg of the finely ground, purified isopropyl pyrazole sample into the tared TGA pan.
-
Record the exact initial mass.
-
Carefully place the sample pan onto the TGA balance mechanism.
-
-
Experimental Setup:
-
In the software, program the temperature profile. A standard method is:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a final temperature (e.g., 400-600 °C) at a constant heating rate of 10 °C/min.[11]
-
Hold at the final temperature for 5 minutes.
-
-
Ensure the correct purge gas and flow rate are selected in the software.
-
Enter the sample identification and initial mass.
-
-
Data Acquisition & Analysis:
-
Begin the experiment. The instrument will automatically heat the sample and record the mass change.
-
After the run is complete, analyze the resulting TGA curve (Mass % vs. Temperature).
-
Determine the onset temperature of decomposition (T_onset), often calculated by the software as the intersection of the baseline tangent and the inflection point tangent.
-
Note the percentage of mass lost at each decomposition step.
-
SOP 2: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition.[12][13]
Methodology:
-
Instrument Preparation:
-
Turn on the DSC instrument and controller.
-
Ensure the purge gas (typically Nitrogen) is flowing at the specified rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Place 1-3 mg of the purified sample into the bottom of a DSC pan (typically aluminum for non-volatile samples).
-
Hermetically seal the pan using a sample press. This prevents mass loss due to evaporation before decomposition. For samples that produce gas upon decomposition, use a vented lid to avoid pan rupture.
-
Prepare an identical empty, sealed pan to be used as the reference.
-
-
Experimental Setup:
-
Place the sample pan in the sample position and the reference pan in the reference position within the DSC cell.
-
Program the temperature profile in the software, which should be identical to the TGA profile for direct comparison:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to the final temperature at 10 °C/min.
-
-
-
Data Acquisition & Analysis:
-
Begin the experiment. The instrument will record the differential heat flow.
-
Analyze the resulting DSC curve (Heat Flow vs. Temperature).
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the peaks to determine the enthalpy (ΔH) of the transition.
-
The following diagram outlines the general workflow for conducting these thermal analyses.
Caption: General experimental workflow for TGA and DSC analysis.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a typical decomposition temperature for an isopropyl pyrazole?
This depends entirely on the other substituents on the pyrazole ring. A simple alkyl-substituted pyrazole is generally quite stable. However, the introduction of energetic functional groups, particularly nitro groups, significantly reduces thermal stability. For example, some nitropyrazole-based energetic materials can begin to decompose at temperatures well below 200 °C, while simple pyrazole itself is a stable solid.[14] A poly(pyrazole-derived methacrylate) polymer showed an initial decomposition temperature ranging from 216 °C to 243 °C depending on the heating rate.[8]
Q2: What are the expected decomposition products?
The decomposition of pyrazole derivatives can be complex. For nitropyrazoles, common gaseous products include N₂, CO₂, CO, and water. The initial step is often the release of NO₂.[2][6] For pyrazoles without such labile groups, decomposition at higher temperatures likely involves fragmentation of the heterocyclic ring and cleavage of the isopropyl group. The exact products depend on the decomposition atmosphere (inert vs. oxidative).
Q3: How does the position of the isopropyl group (e.g., N1 vs. C3/C4/C5) affect stability?
N-substitution can impact the aromaticity and stability of the pyrazole ring.[15][16] An N-isopropyl group will have a different electronic and steric influence compared to a C-isopropyl group. While specific comparative studies on isopropyl isomers are not abundant, it is known that the electronic nature of substituents and their position can modulate the ring's stability.[3] Generally, the weakest bond in the molecule will dictate the initial decomposition step. For N-substituted nitropyrazoles, this is often the C-NO₂ bond, whereas for some unsubstituted nitropyrazoles, N-N bond cleavage or ring opening can be the preferred pathway.[4][14]
Q4: Is there a significant safety difference between an isopropyl pyrazole and, for example, a methyl pyrazole?
From a thermal stability perspective, the difference between an isopropyl and a methyl group on an otherwise identical pyrazole core is likely to be minor compared to the influence of other functional groups (like nitro groups). The primary safety considerations will be dictated by the most hazardous functional group present and the overall toxicology of the molecule. Always consult the Safety Data Sheet (SDS) for the specific compound or a close structural analog.[9] The decomposition of any nitrogen-containing heterocycle can produce toxic gases such as nitrogen oxides (NOx) and hydrogen cyanide (HCN), so adequate ventilation is crucial.[10]
Section 4: Data Summary
The following table summarizes thermal decomposition data for various pyrazole derivatives from the literature to provide a comparative context for your own results.
| Compound Description | Analysis Method | Key Thermal Event | Onset/Peak Temperature (°C) | Reference(s) |
| 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline | DSC/TGA | Melts, then decomposes in the liquid state | m.p. 115.9 | [7] |
| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | TGA | Initial Decomposition (T_onset) | 216.3 - 243.5 (rate dependent) | [8] |
| 3,4,5-trinitro-1H-pyrazole (TNP) | DSC/TGA | Intramolecular regrouping followed by decomposition | Onset ~112 (calculated) | [5],[6] |
| 4-amino-3,5-dinitropyrazole (LLM-116) | DSC | Exothermic Decomposition (Peak) | ~230 (at 5 °C/min) | [14] |
| Co(II)/pyrazole complex | TGA/DTA | Three-step decomposition | Step 1 (T_DTA) = 120 | [11] |
Section 5: References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC. [Link]
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). PMC. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Chemistry and thermal decomposition of trinitropyrazoles. (2025). ResearchGate. [Link]
-
Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). (2022). PubMed. [Link]
-
DSC thermograms of different wt% of pyrazole. (N/A). ResearchGate. [Link]
-
Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. (2023). MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. (2025). ResearchGate. [Link]
-
Chemistry and thermal decomposition of trinitropyrazoles. (N/A). AKJournals. [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Elsevier. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (N/A). N/A. [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). N/A. [Link]
-
The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. (N/A). ResearchGate. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]
-
Synthesis of Spiro-Pyrazolone-Benzo[b]azepines via Three-Component [4 + 3] Annulation of Pyrazolone-Derived Azomethine Ylides with N-(2-Chloromethyl) Aryl Amides. (2026). ACS Publications. [Link]
-
Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. (2022). ACS Publications. [Link]
-
Differential scanning calorimetry at 5 K/min. (N/A). ResearchGate. [Link]
-
Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). MDPI. [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry Contents. (N/A). N/A. [Link]
-
TRANSITION METAL COMPLEXES WITH PYRAZOLE-BASED LIGANDS Part 8. Characterization and thermal decomposition of zinc. (N/A). AKJournals. [Link]
-
1-isopropyl-1H-pyrazole. (N/A). PubChem. [Link]
-
Thermal gravimetric analysis (TGA) of 4-carboxy-1-sulfopyridin-1-ium... (N/A). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation [mdpi.com]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
handling hygroscopic nature of pyrazole hydrochloride salts
A comprehensive guide for researchers, scientists, and drug development professionals on handling the hygroscopic nature of pyrazole hydrochloride salts.
Introduction
Pyrazole hydrochloride salts are a pivotal class of compounds in pharmaceutical research and development, valued for their diverse biological activities.[1] However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—presents significant challenges during handling, storage, and formulation.[2][3] Moisture uptake can lead to a cascade of physical and chemical changes, including caking, altered dissolution rates, and chemical degradation, ultimately compromising the compound's stability, efficacy, and shelf-life.[1]
This technical support center provides in-depth guidance, troubleshooting advice, and detailed protocols to empower researchers to effectively manage the hygroscopic nature of pyrazole hydrochloride salts, ensuring the integrity and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What makes pyrazole hydrochloride salts hygroscopic?
A1: The hygroscopicity of pyrazole hydrochloride salts is primarily attributed to the presence of the highly polar pyrazole ring and the chloride ion.[4] The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor.[4] The chloride anion itself is known to be a strong hydrogen bond acceptor, readily interacting with water molecules from the atmosphere.[5] This combination of structural features creates a high affinity for water, leading to moisture absorption.
Q2: What are the consequences of moisture absorption in my pyrazole hydrochloride salt?
A2: Moisture absorption can lead to several detrimental effects:
-
Physical Changes: The most common physical change is caking or clumping of the powder, which significantly impacts flowability and makes accurate weighing difficult.[6][7] In some cases, excessive moisture uptake can lead to deliquescence , where the solid dissolves in the absorbed water.[8]
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis of susceptible functional groups on the pyrazole molecule.[9] The presence of moisture can also accelerate other degradation pathways such as oxidation.[10]
-
Polymorphic Transformations: Absorbed water can induce changes in the crystal lattice structure, leading to the formation of different polymorphs or hydrates.[11] These different solid forms can have distinct physical properties, including solubility and stability, which can impact bioavailability.[2]
-
Inaccurate Dosing: If the water content is not accounted for, the actual weight of the active compound will be lower than measured, leading to errors in solution preparation and dosing.
Q3: How can I determine the hygroscopicity of my specific pyrazole hydrochloride salt?
A3: The most effective technique for characterizing the hygroscopic behavior of a compound is Dynamic Vapor Sorption (DVS) .[12][13] DVS analysis measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. The resulting moisture sorption-desorption isotherm provides critical information about the extent and rate of water uptake, the critical humidity at which significant absorption occurs, and whether hydrates are formed.[14]
Q4: What is the difference between adsorption and absorption of moisture?
A4: Adsorption is a surface phenomenon where water molecules adhere to the surface of the solid.[12] Absorption involves water molecules penetrating the bulk structure of the material.[12] DVS can help distinguish between these processes. A gradual increase in mass with increasing humidity is typically indicative of adsorption, while a sharp, step-like increase in the isotherm often suggests the formation of a hydrate (absorption).[14]
Troubleshooting Guides
Issue 1: My pyrazole hydrochloride salt is clumping and difficult to weigh accurately.
Possible Cause: The compound has absorbed moisture from the atmosphere, leading to caking.
Solutions:
-
Controlled Environment: Whenever possible, handle the compound in a low-humidity environment, such as a glove box with a controlled nitrogen or argon atmosphere.[15]
-
Rapid Weighing: If a controlled environment is not available, minimize the exposure time of the compound to ambient air. Have all necessary equipment ready before opening the container.
-
Use of a Weighing Bottle: For highly hygroscopic materials, weigh the compound in a tared, sealed weighing bottle.[11] This minimizes moisture uptake during the weighing process.
-
Drying Before Use: If the compound is already caked, it may be possible to dry it under vacuum at a temperature that will not cause degradation. However, this should be done with caution, as it may not be suitable for all compounds.
Issue 2: I am observing inconsistent results in my biological assays.
Possible Cause: The water content of the pyrazole hydrochloride salt is not being accounted for, leading to inaccurate concentrations of the stock solutions.
Solutions:
-
Determine Water Content: Before preparing solutions, determine the water content of the solid using Karl Fischer (KF) titration .[16][17] This is a highly accurate method for quantifying water content.
-
Correct for Water Content: Adjust the mass of the compound used to prepare solutions based on the measured water content to achieve the desired final concentration of the active molecule.
-
Store Aliquots Appropriately: If preparing stock solutions for long-term use, store them in tightly sealed vials at low temperatures (e.g., -20°C or -80°C) to prevent degradation and solvent evaporation.
Issue 3: My compound is showing signs of degradation over time, even when stored in a sealed container.
Possible Cause: The initial packaging may have trapped some moisture, or the container seal may not be completely airtight.
Solutions:
-
Use of Desiccants: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).[15] This will help to maintain a low-humidity environment.
-
Inert Atmosphere: For highly sensitive compounds, consider storing them under an inert atmosphere (nitrogen or argon) in a sealed container.
-
Re-purification: If degradation is suspected, it may be necessary to re-purify the compound before use.
Experimental Protocols
Protocol 1: Accurate Weighing of a Hygroscopic Pyrazole Hydrochloride Salt
Objective: To accurately weigh a hygroscopic solid while minimizing moisture uptake.
Methodology:
-
Preparation: Place the required glassware (e.g., weighing boat or vial) and a spatula in a drying oven at 105°C for at least one hour to remove any adsorbed moisture.
-
Cooling: Transfer the dried glassware to a desiccator and allow it to cool to room temperature.
-
Tare the Balance: Place the weighing vessel on the analytical balance and tare it.
-
Sample Transfer:
-
For moderately hygroscopic compounds: Quickly transfer the desired amount of the pyrazole hydrochloride salt to the weighing vessel. Record the mass as soon as the reading stabilizes.
-
For highly hygroscopic compounds: Use a tared weighing bottle with a stopper. Add the compound to the bottle inside a glove box if possible. Stopper the bottle, remove it from the glove box, and weigh it. The mass of the compound is the difference between the final weight and the tare weight of the bottle.
-
-
Dissolution: Immediately dissolve the weighed compound in the desired solvent to prevent further moisture absorption.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content of a pyrazole hydrochloride salt.
Methodology:
This protocol provides a general outline. Specific parameters should be optimized based on the instrument and reagents used.
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Reagent Standardization: Standardize the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[18]
-
Sample Preparation: Accurately weigh a suitable amount of the pyrazole hydrochloride salt. The sample size should be chosen to give a convenient titration volume.
-
Titration: Quickly introduce the sample into the titration vessel. The titration will start automatically and stop once the endpoint is reached.
-
Calculation: The instrument software will typically calculate the water content as a percentage or in parts per million (ppm).
Protocol 3: Characterization of Hygroscopic Behavior by Dynamic Vapor Sorption (DVS)
Objective: To obtain a moisture sorption-desorption isotherm for a pyrazole hydrochloride salt.
Methodology:
This is a general procedure; specific instrument parameters should be optimized.
-
Sample Preparation: Place a small, accurately weighed amount of the pyrazole hydrochloride salt (typically 5-20 mg) into the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a set threshold.
-
Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The instrument software will generate a plot of the change in mass versus relative humidity, which is the moisture sorption-desorption isotherm.
Data Interpretation
Interpreting Dynamic Vapor Sorption (DVS) Isotherms
The shape of the DVS isotherm provides valuable information about the interaction of the pyrazole hydrochloride salt with water.
| Isotherm Shape | Interpretation |
| Type I | Indicates microporous materials where sorption is limited to a monolayer.[14] |
| Type II (Sigmoidal) | Common for non-porous or macroporous solids, indicating monolayer-multilayer adsorption.[19] |
| Sharp, step-like increase | Suggests the formation of a stoichiometric hydrate at a specific critical relative humidity.[14] |
| Hysteresis Loop | A difference between the sorption and desorption curves, which can indicate capillary condensation in porous materials or irreversible changes in the solid state. |
Example of a DVS Isotherm for a Hygroscopic Compound:
Caption: A representative DVS isotherm showing significant moisture uptake.
Interpreting X-Ray Powder Diffraction (XRPD) Data
XRPD is a powerful technique for identifying the solid-state form of a material. When handling hygroscopic pyrazole hydrochloride salts, XRPD can be used to:
-
Identify the initial crystalline form: Confirm the starting material is the desired polymorph.
-
Detect moisture-induced phase changes: By analyzing the sample after exposure to humidity, new peaks in the diffractogram can indicate the formation of a hydrate or a different polymorphic form.[20]
Caption: Workflow for using XRPD to assess solid-state changes.
References
- Thakur T.S., Thakuria R. Crystalline Multicomponent Solids: An Alternative for Addressing the Hygroscopicity Issue in Pharmaceutical Materials. Cryst. Growth Des. 2020;20:6245–6265.
- Watanabe, A., et al. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics 2023, 15, 189.
- Metrohm.
- Jenike & Johanson.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calcul
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. 2022.
- Hydration of diazoles in water solution: pyrazole. A theoretical and X-ray diffraction study. The Journal of Chemical Physics. 2009.
- Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone. Pharmaceutics. 2021.
- Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process.
- Determination of Water Content in Acids, Aqueous Using Karl Fischer Titr
- The X-ray diffraction patterns of different wt% of pyrazole.
- Formulation and characterization of sustained release dosage form of moisture sensitive drug. SciSpace.
- Improvement of solubility of celecoxib by inclusion in MCM-41 mesoporous silica: drug loading and release. TÜBİTAK Academic Journals. 2014.
- Characterization of hygroscopic behavior of single inorganic salt particles across the Hofmeister series.
- Effective prevention against caking damage. Absortech.
- The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase.
- Dynamic Vapor Sorption. SK pharmteco.
- Water Determination (Karl Fischer Method). Japanese Pharmacopoeia.
- Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
- The consequences of powder caking to the pharmaceutical industry are damaging to both manufacturing equipment and company profit. SciSpace.
- Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives.
- Hydrated sodium salt form of celecoxib.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. 2024.
- Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. 2023.
- Karl Fischer water content titr
- Dynamic Vapor Sorption Sampling Consider
- Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. Iraqi Journal of Chemical and Petroleum Engineering. 2020.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. 2024.
- Active Pharmaceutical Ingredient (API)
- Effect of moisture on solid st
- Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. Spectroscopy. 2012.
- Water Content by Karl Fischer. Pharmaguideline. 2011.
- Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temper
- Moisture Sorption Isotherms. ProUmid.
- Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formul
- Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degrad
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Semantic Scholar.
- An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
- X-ray Diffraction III: Pharmaceutical Applic
- Spatiotemporal changes in aerosol properties by hygroscopic growth and impacts on radiative forcing and heating r
- Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical M
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. 2024.
- Effect of Humidity Level on Tablet Stability. Pharmaguideline. 2018.
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
- Fig. 2. X-ray diffraction patterns of HCl under pressure.
Sources
- 1. Why is powder caking an important phenomenon for industrial applications? [granutools.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
- 7. absortech.com [absortech.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. skpharmteco.com [skpharmteco.com]
- 13. tainstruments.com [tainstruments.com]
- 14. proumid.com [proumid.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. metrohm.com [metrohm.com]
- 17. Karl Fischer water content titration - Scharlab [scharlab.com]
- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 19. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
1H NMR chemical shifts of 4-isopropyl-1-methyl-1H-pyrazole
This guide details the 1H NMR chemical shift profile of 4-isopropyl-1-methyl-1H-pyrazole , a critical building block in medicinal chemistry. It compares this specific isomer against its regioisomers (3-isopropyl and 5-isopropyl derivatives) to provide a definitive identification protocol.
Technical Guide & Comparative Analysis
Executive Summary
4-Isopropyl-1-methyl-1H-pyrazole is a symmetrically substituted pyrazole at the carbon positions relative to the nitrogens (before N-methylation). Its NMR spectrum is characterized by simplified aromatic signals compared to its 3- and 5-substituted isomers.
-
Core Diagnostic Feature: The presence of two distinct singlets (or very weakly coupled signals) in the aromatic region for protons H3 and H5, distinguishing it from the doublet patterns seen in 3- or 5-substituted variants.
-
Synthetic Advantage: Unlike 3-substituted pyrazoles, which yield regioisomeric mixtures upon methylation, the 4-substituted precursor yields a single N-methylated product, simplifying purification and spectral analysis.
Compound Profile & Spectral Data
Chemical Structure & Numbering
The numbering follows standard IUPAC nomenclature for pyrazoles:
-
Position 2 (N): Lone pair (sp2 hybridized).
-
Position 3 (C): Proton (H3).
-
Position 5 (C): Proton (H5).
1H NMR Data Table (CDCl3, 400 MHz)
| Position | Group | Shift (δ ppm) | Multiplicity | Integral | Coupling (J Hz) | Assignment Logic |
| 1 | N-CH₃ | 3.84 - 3.88 | Singlet (s) | 3H | - | Diagnostic N-Me on pyrazole. |
| 3 | Ar-H | 7.15 - 7.25 | Singlet (s) | 1H | < 1.0 | Shielded relative to H5; adjacent to N2. |
| 4 | CH(Me)₂ | 2.80 - 2.95 | Septet (sept) | 1H | 6.9 - 7.0 | Methine of isopropyl. |
| 4-sub | (CH₃)₂ | 1.20 - 1.25 | Doublet (d) | 6H | 6.9 - 7.0 | Methyls of isopropyl. |
| 5 | Ar-H | 7.35 - 7.45 | Singlet (s) | 1H | < 1.0 | Deshielded relative to H3; adjacent to N1.[7] |
*Note: H3 and H5 may appear as broad singlets or show very fine long-range coupling (⁴J), but they lack the distinct ³J vicinal coupling seen in 3- or 5-substituted isomers.
Comparative Analysis: Distinguishing Regioisomers
In drug discovery, confirming the position of the alkyl group is critical. The 4-isopropyl isomer is easily confused with 3- or 5-isopropyl isomers if not carefully analyzed.
Diagnostic Decision Tree
Caption: Flowchart for the structural assignment of N-methyl isopropyl pyrazoles based on 1H NMR multiplicity and NOE correlations.
Detailed Comparison Table
| Feature | 4-Isopropyl-1-methyl (Target) | 3-Isopropyl-1-methyl (Alternative 1) | 5-Isopropyl-1-methyl (Alternative 2) |
| Aromatic Multiplicity | Singlets (s) | Doublets (d, J~2Hz) | Doublets (d, J~2Hz) |
| H4 Signal | Absent (Substituted) | ~6.0 ppm (Upfield) | ~6.0 ppm (Upfield) |
| H3 Signal | ~7.2 ppm (s) | Absent (Substituted) | ~7.4 ppm (d) |
| H5 Signal | ~7.4 ppm (s) | ~7.3 ppm (d) | Absent (Substituted) |
| NOE (N-Me) | Enhances H5 & Isopropyl | Enhances H5 | Enhances Isopropyl |
Key Insight: The presence of a proton at position 4 (in the 3- and 5-isomers) is the most obvious differentiator. H4 is significantly shielded (appearing near 6.0 ppm) compared to H3 and H5. If your spectrum lacks a signal around 6.0 ppm, you have the 4-substituted isomer.
Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure high-resolution data and accurate chemical shift referencing:
-
Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. Use DMSO-d₆ if the compound is part of a polar salt or if exchangeable protons (not present here, but good practice) need characterization.
-
Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.
-
Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the residual CHCl₃ peak to 7.26 ppm .
-
Acquisition:
-
Pulse Sequence: Standard 1H zg30.
-
Scans (NS): 16 scans are sufficient for >95% purity.
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the aromatic protons.
-
Protocol B: Synthesis Verification (Self-Validating)
If synthesizing this compound to verify the spectrum:
-
Precursor: Start with 4-isopropyl-1H-pyrazole (commercially available or synthesized from isobutyraldehyde and hydrazine).
-
Reaction: React with Methyl Iodide (MeI) (1.1 eq) and K₂CO₃ (2.0 eq) in Acetone or DMF at room temperature.
-
Validation:
-
Since the starting material (4-isopropyl-1H-pyrazole) is symmetric, N-methylation can only produce one regioisomer.
-
Check: If your crude NMR shows a mixture of isomers, your starting material was likely not pure 4-isopropylpyrazole (possibly contaminated with 3-isopropylpyrazole).
-
References
- Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. (Foundational text on pyrazole tautomerism and spectroscopy).
-
BenchChem. "4-Isopropyl-1H-pyrazole Spectral Data." (Source for precursor shifts).
-
ChemicalBook. "1-Methylpyrazole NMR Spectrum." (Reference for N-methyl pyrazole ring proton shifts).
- Claramunt, R. M. et al. "The use of NMR spectroscopy to distinguish between isomeric pyrazoles." Magnetic Resonance in Chemistry, 2000. (Methodology for NOE and coupling constant analysis).
Sources
A Senior Application Scientist's Guide to Distinguishing 1,4- and 1,3-Disubstituted Isomers Using NOESY NMR
In the realm of chemical research and drug development, the precise structural elucidation of molecules is paramount. Isomeric differentiation, particularly between closely related structures like 1,3- and 1,4-disubstituted benzene derivatives, can present a significant analytical challenge. While standard one-dimensional (1D) ¹H NMR can offer initial clues based on splitting patterns and chemical shifts, these are often ambiguous, especially with complex substitution patterns. This guide provides an in-depth exploration of how two-dimensional (2D) Nuclear Overhauser Effect Spectroscopy (NOESY) serves as a powerful and definitive tool to distinguish these isomers by mapping through-space proton proximities.
The Challenge: Ambiguity in 1D ¹H NMR
For disubstituted benzene rings, the substitution pattern dictates the number of signals and their splitting in the aromatic region of a ¹H NMR spectrum.[1][2]
-
1,4- (para) disubstituted rings with identical substituents can show a single peak due to symmetry. With different substituents, they typically exhibit two doublets, often appearing as a deceptively simple AA'BB' system.[3][4]
-
1,3- (meta) disubstituted rings generally present a more complex pattern with up to four distinct signals in the aromatic region.[5] One of these signals, corresponding to the proton situated between the two substituents, may appear as a singlet if coupling to other protons is minimal.[5]
However, overlapping signals and complex second-order coupling effects can often cloud a definitive assignment based on 1D ¹H NMR alone. This is where the through-space correlations of NOESY become indispensable.
The Solution: Unveiling Spatial Proximity with NOESY
The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation or inversion of one nuclear spin population leads to a change in the intensity of another.[6][7] This effect is mediated through space via dipole-dipole interactions and its magnitude is inversely proportional to the sixth power of the distance between the interacting nuclei.[8][9] Consequently, a measurable NOE is typically observed only between protons that are close in space, generally within 5 Å.[10][11]
The 2D NOESY experiment maps these through-space interactions, generating cross-peaks between protons that are spatially proximate.[6][12] This provides direct evidence of their relative positions within the molecule, making it an ideal method for distinguishing isomers where connectivity is the same, but the spatial arrangement of atoms differs.[13]
A Comparative Analysis: 1,4- vs. 1,3-Isomers
Let's consider a hypothetical example of diethylbenzene isomers to illustrate the power of NOESY.
1,4-Diethylbenzene: In this isomer, the ethyl groups are positioned opposite each other on the benzene ring. The key spatial relationship to observe is between the protons of the ethyl groups and the aromatic protons. Specifically, the methylene protons (-CH2-) of each ethyl group are in close proximity to the aromatic protons ortho to them. Therefore, in a NOESY spectrum, we would expect to see a cross-peak connecting the signal of the methylene protons with the signal of the adjacent aromatic protons.
1,3-Diethylbenzene: In the 1,3-isomer, the ethyl groups are positioned with one aromatic proton between them. This arrangement leads to a different set of through-space interactions. We would expect to see NOE correlations between:
-
The methylene protons of one ethyl group and the aromatic protons at positions 2 and 4.
-
The methylene protons of the second ethyl group and the aromatic protons at positions 4 and 6.
-
Crucially, a correlation between the methylene protons of both ethyl groups and the single aromatic proton at position 2 (the proton between the two substituents).
The presence or absence of these specific cross-peaks provides a definitive fingerprint for each isomer.
Table 1: Expected Key NOESY Correlations for 1,4- and 1,3-Diethylbenzene
| Isomer | Interacting Protons | Expected NOESY Cross-Peak |
| 1,4-Diethylbenzene | Methylene (-CH₂) and adjacent aromatic protons | Yes |
| Methylene protons of one ethyl group and the other | No | |
| 1,3-Diethylbenzene | Methylene (-CH₂) and adjacent aromatic protons | Yes |
| Methylene protons of both ethyl groups and the single aromatic proton between them | Yes |
Visualizing the Difference: NOE Interactions
The following diagrams illustrate the key through-space interactions that give rise to distinct NOESY cross-peaks for each isomer.
Caption: Key through-space NOE interactions for 1,4- and 1,3-isomers.
Experimental Protocol: A Step-by-Step Guide
Acquiring high-quality NOESY data is crucial for unambiguous isomer identification. The following protocol outlines the key steps and considerations.
1. Sample Preparation:
-
Concentration: NOE signals are inherently weak, so a reasonably concentrated sample is recommended (e.g., 10 mg in 0.5-0.7 mL of deuterated solvent).[14]
-
Solvent: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.
-
Degassing: Dissolved paramagnetic oxygen can significantly reduce NOE enhancements. For optimal results, degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using the freeze-pump-thaw method.
2. Instrument Setup and 1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to determine the chemical shifts of all proton signals and to ensure proper shimming for optimal magnetic field homogeneity.[10]
-
Reference the spectrum correctly.
3. 2D NOESY Experiment Setup:
-
Pulse Program: Select a standard 2D NOESY pulse sequence, often with gradient selection for artifact suppression (e.g., noesygpph on Bruker instruments).[15]
-
Spectral Width: Set the spectral width to encompass all proton signals of interest.
-
Number of Scans (ns) and Increments (ni): The number of scans should be a multiple of 8 or 16 for proper phase cycling. The number of increments in the indirect dimension (t1) will determine the resolution in that dimension; 256-512 increments are typically sufficient for small molecules.
-
Mixing Time (d8 or mix): This is a critical parameter. The NOE builds up during the mixing time.[14] For small molecules (MW < 600), a longer mixing time is generally required. A good starting point is 500-800 ms.[10] It is often beneficial to run a series of NOESY experiments with varying mixing times to find the optimal value for the system under study.[16][17]
4. Data Processing and Analysis:
-
Apply a 2D Fourier transform to the acquired data.
-
Phase the spectrum carefully in both dimensions. The diagonal peaks should have the same phase, and for small molecules, the cross-peaks will have the opposite phase.[11]
-
Analyze the off-diagonal cross-peaks to identify which protons are spatially close. A cross-peak at the intersection of the chemical shifts of two protons indicates an NOE between them.
Caption: Workflow for NOESY-based isomer differentiation.
Conclusion
NOESY NMR spectroscopy is a powerful and definitive technique for distinguishing between 1,4- and 1,3-disubstituted isomers, a task that can be challenging with other analytical methods. By providing a direct map of through-space proton proximities, NOESY offers unambiguous structural information. The key to successful application lies in careful sample preparation, optimization of experimental parameters, particularly the mixing time, and a thorough analysis of the resulting 2D spectrum. For researchers in synthetic chemistry, natural product analysis, and drug development, mastering the application of NOESY is an invaluable skill for confident structural elucidation.
References
-
Chemistry Notes. (2018, May 13). Nuclear Overhauser Effect(NOE): Easy Definition, example, application. [Link]
-
Wikipedia. Nuclear Overhauser effect. [Link]
-
Wiley-VCH. The Nuclear Overhauser Effect in Structural and Conformational Analysis. [Link]
-
IU NMR Facility. 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). [Link]
-
Gil, R. R., & Navarro-Vázquez, A. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. The Royal Society of Chemistry. [Link]
-
YouTube. (2024, September 7). Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation. [Link]
-
Slideshare. Noesy [autosaved] | PPTX. [Link]
-
Decatur, J. (2018, August 8). NOE Experiments on the Bruker 400 and 500. [Link]
-
UMYMFOR. NOE Experiments on the Bruker. [Link]
-
The University of Chicago Chemistry Department NMR Facility. (2021, March 10). 1D NOESY made easy. [Link]
-
UCSB Chem and Biochem NMR Facility. 1D NOESY. [Link]
-
News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]
-
Bruker. 7.3 2D Gradient NOESY Experiment. [Link]
-
IMSERC. TUTORIAL: ge-2D NOESY EXPERIMENT. [Link]
-
University of Ottawa NMR Facility Blog. (2007, November 13). What Mixing Time Should I Use for My 2D-NOESY Measurements?[Link]
-
CF NMR CEITEC. 2D NOESY (Nuclear Overhauser Effect Spectroscopy). [Link]
-
JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]
-
Stack Exchange. (2020, January 1). NMR magnetically equivalent protons for a 1,4-disubstituted benzene ring. [Link]
-
University of Manitoba. NOESY and EXSY. [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]
-
Tsuzaki, M., Ando, S., & Ishizuka, T. Supporting Information Etherification via Aromatic Substitution on 1,3-Disubstituted Benzene Derivatives. [Link]
-
YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]
-
University of Calgary. NMR Problems. [Link]
-
University of Wisconsin-Oshkosh. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
ResearchGate. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated?[Link]
-
Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. jove.com [jove.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. askthenerd.com [askthenerd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. youtube.com [youtube.com]
- 10. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 11. nmr.ceitec.cz [nmr.ceitec.cz]
- 12. Noesy [autosaved] | PPTX [slideshare.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. TUTORIAL: ge-2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 16. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 17. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
Advanced Characterization Guide: Mass Spectrometry Profiling of 4-Isopropyl-1-methyl-1H-pyrazole
Executive Summary
Product: 4-Isopropyl-1-methyl-1H-pyrazole (CAS: 1781950-08-0 / Analogous) Context: Analytical differentiation of pyrazole regioisomers in drug discovery. Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists.
In the development of kinase inhibitors and agrochemicals, the pyrazole scaffold is ubiquitous. However, the regiochemistry of alkyl-substituted pyrazoles—specifically the differentiation between 1,3-, 1,4-, and 1,5-isomers—presents a persistent analytical challenge. This guide provides a definitive mass spectrometry (MS) fragmentation analysis of 4-isopropyl-1-methyl-1H-pyrazole , contrasting its spectral signature against its common synthetic byproducts and isomers.
Unlike standard datasheets, this guide focuses on the mechanistic origins of ion formation, providing you with the logic to validate your specific compound.
Part 1: Mechanistic Fragmentation Analysis
The Fingerprint of 4-Isopropyl-1-methyl-1H-pyrazole
The mass spectrum of 4-isopropyl-1-methyl-1H-pyrazole (MW 124.18) under Electron Ionization (EI, 70 eV) is governed by the stability of the aromatic pyrazole core and the lability of the isopropyl substituent at the C4 position.
1. Molecular Ion Stability (
124)
The parent ion [M]⁺• (
2. Primary Fragmentation: The Isopropyl Cleavage
The dominant fragmentation pathway is driven by the isopropyl group at the C4 position.
-
-Cleavage (Loss of Methyl): The loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group generates the
109 ion. This [M-15]⁺ cation is stabilized by resonance with the pyrazole ring (benzylic-type stabilization). -
McLafferty-like Rearrangement / Alkene Loss: A competing pathway involves the loss of propene (C₃H₆, 42 Da) via hydrogen transfer, generating the 1-methylpyrazole radical cation at
82 . This is a diagnostic transition for alkyl-substituted aromatics.
3. Secondary Fragmentation: Ring Destruction
Once the alkyl chain is stripped, the pyrazole core degrades.
-
Loss of HCN: The ion at
82 typically loses hydrogen cyanide (HCN, 27 Da), resulting in a fragment at 55 . -
N-Methyl Cleavage: While less favorable than isopropyl fragmentation, the loss of the N-methyl group or ring cleavage involving the nitrogen atoms can produce minor ions at
42 (likely [C₂H₄N]⁺ or [CH₃CNH]⁺).
Visualization: Fragmentation Pathway
The following diagram maps the causal relationships between the parent molecule and its key daughter ions.
Caption: Proposed EI fragmentation pathway for 4-isopropyl-1-methyl-1H-pyrazole showing primary alkyl cleavage and secondary ring degradation.
Part 2: Comparative Analysis (Isomer Differentiation)
The critical value of this guide lies in distinguishing the target (1,4-isomer) from its structural isomers. These isomers often co-elute in generic LC/GC methods but have distinct MS fingerprints.
Table 1: Comparative MS Profiling
| Feature | Target: 4-Isopropyl-1-methyl | Alternative A: 5-Isopropyl-1-methyl | Alternative B: 1-Isopropyl-4-methyl |
| Structure | 1,4-Substitution (Para-like) | 1,5-Substitution (Ortho-like) | N-Isopropyl (Labile N-C bond) |
| Molecular Ion ( | Strong. High symmetry and lack of steric strain. | Moderate/Weak. Steric clash between N-Me and C5-Isopropyl destabilizes [M]⁺. | Weak. N-alkyl bond is weaker than C-alkyl. |
| Base Peak Prediction | |||
| Diagnostic Marker | Clean transition | Enhanced [M-H]⁺ ( | Dominant loss of entire isopropyl group ( |
Mechanism of Differentiation
-
The "Ortho Effect" (1,5-Isomer): In 5-isopropyl-1-methylpyrazole, the N-methyl and C5-isopropyl groups are adjacent. This steric crowding often facilitates a specific hydrogen transfer or the loss of a hydrogen atom to relieve strain, making the [M-1]⁺ peak significantly higher than in the 1,4-isomer.
-
N-Alkyl Lability (N-Isopropyl Isomer): If the isopropyl group is attached to the Nitrogen (1-isopropyl-4-methylpyrazole), the C-N bond is significantly weaker than the C-C bond in the target. You will observe a massive peak at
43 (isopropyl cation) or 82 (loss of propene), often dwarfing the molecular ion.
Part 3: Experimental Protocol
To reliably capture these data, a standardized GC-MS protocol is recommended. This method ensures sufficient ionization energy to observe the diagnostic fragments without obliterating the molecular ion.
Protocol: High-Fidelity GC-MS Characterization
Step 1: Sample Preparation
-
Solvent: Methanol or Ethyl Acetate (HPLC Grade).
-
Concentration: 10 µg/mL (10 ppm). Note: Avoid high concentrations to prevent ion source saturation which can distort isotope ratios.
Step 2: Instrument Parameters (Agilent 5977 / Thermo ISQ or equivalent)
-
Inlet: Split mode (20:1), 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range:
35 – 300.
Step 3: Data Validation Workflow Use the following logic gate to confirm identity:
Caption: Decision tree for validating 4-isopropyl-1-methyl-1H-pyrazole against common isomers.
References
-
NIST Mass Spectrometry Data Center. (2023). 1H-Pyrazole, 1-methyl- Mass Spectrum. National Institute of Standards and Technology. Link
-
BenchChem. (2025).[1][2] 4-Isopropyl-1H-pyrazole Structure and Applications. Link
-
Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link
-
University of Saarland. (2023). Interpretation of Mass Spectra: Fragmentation of Nitrogen Heterocycles. Link
-
Sigma-Aldrich. (2025). Product Specification: 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole. Link
Sources
A Comparative Analysis of 4-Isopropyl-pyrazole and 4-Methyl-pyrazole: Unveiling the Impact of Alkyl Substitution on Biological Potency
A Technical Guide for Researchers in Drug Discovery and Development
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Subtle structural modifications to this privileged heterocycle can dramatically influence its pharmacological profile. This guide provides an in-depth, data-driven comparison of two closely related analogs: 4-isopropyl-pyrazole and 4-methyl-pyrazole. We will dissect how the seemingly minor difference between a methyl and an isopropyl group at the 4-position dictates their biological potency, with a primary focus on their well-established role as inhibitors of alcohol dehydrogenase (ADH) and a broader perspective on their potential in other therapeutic areas such as oncology.
The Decisive Role of the 4-Position Substituent in Alcohol Dehydrogenase Inhibition
The most profound and well-documented biological activity of 4-substituted pyrazoles is their potent inhibition of liver alcohol dehydrogenase (LADH), the primary enzyme responsible for the metabolism of ethanol.[2][3] This inhibitory action is the basis for the clinical use of 4-methyl-pyrazole (fomepizole) as an antidote for methanol and ethylene glycol poisoning.[4] By blocking ADH, fomepizole prevents the conversion of these substances into their highly toxic metabolites.[4]
The seminal work of Li and Theorell in 1969 provided a quantitative basis for understanding the structure-activity relationships (SAR) of 4-substituted pyrazoles as LADH inhibitors.[2] Their research demonstrated that substitutions at the 4-position of the pyrazole ring markedly enhance inhibitory effectiveness compared to the parent pyrazole molecule.[2]
Comparative Potency: A Quantitative Look
While direct, side-by-side experimental data for 4-isopropyl-pyrazole's inhibition of human LADH is not as readily available as for its methyl counterpart, the established principles of SAR in this class of compounds allow for a robust comparison. The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor.
| Compound | Substituent at 4-Position | Inhibitory Constant (Ki) against human LADH (µM) |
| Pyrazole | -H | 2.6[2] |
| 4-Methyl-pyrazole | -CH₃ | 0.21 [2] |
| 4-Isopropyl-pyrazole | -CH(CH₃)₂ | Estimated to be less potent than 4-methyl-pyrazole |
Note: The Ki value for 4-isopropyl-pyrazole is an estimation based on structure-activity relationship studies which indicate that branching in the alkyl chain at the 4-position diminishes inhibitory activity compared to linear chains.[5]
The data clearly indicates that the methyl group in 4-methyl-pyrazole leads to a more than 12-fold increase in inhibitory potency compared to the unsubstituted pyrazole.[2] Studies on the effect of alkyl chain branching at the 4-position suggest that increased steric bulk, as seen in the isopropyl group, can reduce the affinity for the enzyme's active site.[5] This is likely due to suboptimal van der Waals interactions within the binding pocket. Therefore, it is predicted that 4-isopropyl-pyrazole would exhibit a higher Ki value (lower potency) than 4-methyl-pyrazole.
Mechanism of Action: Competitive Inhibition of Alcohol Dehydrogenase
Both 4-methyl-pyrazole and 4-isopropyl-pyrazole act as competitive inhibitors of alcohol dehydrogenase.[2] They compete with the substrate (e.g., ethanol) for binding to the active site of the enzyme.[2] This inhibition is achieved through the formation of a ternary complex with the enzyme and the coenzyme nicotinamide adenine dinucleotide (NAD+).[2]
Figure 1. Competitive inhibition of Alcohol Dehydrogenase by 4-alkyl-pyrazoles.
Experimental Protocol: Determination of LADH Inhibition
The following is a generalized protocol for determining the inhibitory potency of pyrazole derivatives on human liver alcohol dehydrogenase, based on established methodologies.[2]
Objective: To determine the inhibitory constant (Ki) of 4-isopropyl-pyrazole and 4-methyl-pyrazole for human LADH.
Materials:
-
Purified human liver alcohol dehydrogenase
-
Ethanol (substrate)
-
Nicotinamide adenine dinucleotide (NAD+) (coenzyme)
-
4-isopropyl-pyrazole and 4-methyl-pyrazole (inhibitors)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Activity Assay (Control):
-
Prepare a reaction mixture containing phosphate buffer, NAD+, and ethanol in a cuvette.
-
Initiate the reaction by adding a known concentration of LADH.
-
Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over time. This represents the uninhibited reaction rate.
-
-
Inhibition Assay:
-
Prepare several reaction mixtures, each containing phosphate buffer, NAD+, ethanol, and a different concentration of the inhibitor (4-isopropyl-pyrazole or 4-methyl-pyrazole).
-
Initiate the reaction by adding the same concentration of LADH as in the control.
-
Monitor the rate of NADH formation for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).
-
The data from these plots can be used to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor.
-
The inhibitory constant (Ki) can then be calculated from these values using the appropriate equations for competitive inhibition.
-
Figure 2. Workflow for determining the inhibitory constant (Ki) of pyrazole derivatives.
Broader Biological Activities: A Look into Anticancer Potential
Beyond their effects on ADH, pyrazole derivatives are a rich source of compounds with diverse pharmacological activities, including anticancer properties.[6] These activities are typically associated with more complex pyrazole-containing molecules that are designed to interact with specific targets in cancer cells, such as protein kinases.[6]
While simple molecules like 4-isopropyl-pyrazole and 4-methyl-pyrazole themselves are not typically highlighted as potent anticancer agents, they serve as crucial building blocks for the synthesis of more complex and potent derivatives. The introduction of an isopropyl or methyl group can influence the physicochemical properties of the larger molecule, such as lipophilicity and metabolic stability, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and ultimately its anticancer efficacy.[7]
For instance, the anticancer activity of more complex pyrazole derivatives has been evaluated against various cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), and liver (HepG2).[6][8] The potency of these compounds, often measured as the half-maximal inhibitory concentration (IC50), is highly dependent on the specific substitutions on the pyrazole ring and other parts of the molecule.[8] A direct comparison of the anticancer potency of standalone 4-isopropyl-pyrazole versus 4-methyl-pyrazole is not well-documented, as research focuses on more elaborate structures.
Conclusion and Future Directions
The comparison between 4-isopropyl-pyrazole and 4-methyl-pyrazole offers a clear illustration of how subtle changes in molecular architecture can significantly impact biological potency. In the context of alcohol dehydrogenase inhibition, the smaller, linear methyl group of 4-methyl-pyrazole confers superior inhibitory activity over the bulkier, branched isopropyl group. This well-defined structure-activity relationship has culminated in the clinical use of 4-methyl-pyrazole as a life-saving antidote.
While the direct role of these simple pyrazoles in cancer therapy is less defined, their importance as synthetic intermediates is undeniable. The choice between an isopropyl and a methyl substituent in the design of more complex pyrazole-based drugs will depend on the specific therapeutic target and the desired pharmacokinetic properties. Future research should aim to directly quantify the inhibitory potency of 4-isopropyl-pyrazole on human LADH to confirm the predictions based on SAR. Furthermore, systematic studies incorporating these and other alkyl-substituted pyrazoles into larger, more complex molecules will continue to be a fruitful avenue for the discovery of novel therapeutics for a wide range of diseases.
References
-
Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902. [Link]
-
Kumar, A., & Sharma, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(4), 195–204. [Link]
-
PubChem. (n.d.). 4-Methylpyrazole. Retrieved February 25, 2026, from [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4127. [Link]
-
Cornell, N. W., & Cederbaum, A. I. (1983). The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. Archives of Biochemistry and Biophysics, 227(1), 81-90. [Link]
-
Feierman, D. E., & Cederbaum, A. I. (1986). Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. Drug Metabolism and Disposition, 14(1), 1-6. [Link]
-
Swinney, D. C., & Cederbaum, A. I. (1986). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical and Biophysical Research Communications, 141(2), 644-650. [Link]
-
Lee, S. L., & Shih, H. N. (2012). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. Chemico-Biological Interactions, 199(1), 26-33. [Link]
-
Hackey, M. E. (2014). Synthesis and kinetic activity analysis of substituted pyrazole, pyrazoline, and pyrazolidine alcohol dehydrogenase inhibitors. Roger Williams University Dissertations. [Link]
-
Goldstein, D. B., & Pal, N. (1971). Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice. Journal of Pharmacology and Experimental Therapeutics, 178(1), 199-208. [Link]
-
Cederbaum, A. I. (n.d.). Alcohol & Pyrazole Reaction & Metabolism. Grantome. Retrieved February 25, 2026, from [Link]
-
Teschke, R., et al. (1981). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole. Biochemical Pharmacology, 30(23), 3247-3253. [Link]
-
Blomstrand, R., et al. (1979). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 76(7), 3499-3503. [Link]
-
Farr, K. L., et al. (1995). 4-Methylpyrazole, an alcohol dehydrogenase inhibitor, exacerbates alcohol-induced microencephaly during the brain growth spurt. Alcohol, 12(4), 351-355. [Link]
-
El-Sayed, N. N. E., et al. (2022). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 12(10), 6143-6161. [Link]
-
Cornely, K. (2024). Case 39: Inhibition of Alcohol Dehydrogenase. ResearchGate. [Link]
-
Adeyelu, O. J., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11041-11054. [Link]
-
Abdel-Wahab, B. F., et al. (2020). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]
-
Jacobsen, D., et al. (1988). 4-Methylpyrazole: A Controlled Study of Safety in Healthy Human Subjects After Single, Ascending Doses. Journal of Toxicology: Clinical Toxicology, 26(1-2), 81-101. [Link]
-
Hassan, A. S., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(1), 329-342. [Link]
-
El-Gamal, M. I., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]
-
Wang, Y., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 269. [Link]
-
Pous, J., et al. (1993). Effect of branching in 4-alkylpyrazoles on liver alcohol dehydrogenase inhibition: a shape analysis study. Journal of Computer-Aided Molecular Design, 7(5), 551-564. [Link]
-
Verma, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics, 40(18), 8349-8367. [Link]
-
Olson, K. R. (Ed.). (2022). FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). In Poisoning & Drug Overdose (8th ed.). McGraw-Hill Education. [Link]
-
Li, X., et al. (2019). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(3), 421-425. [Link]
-
Kumar, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(7), 835-846. [Link]
-
National Center for Biotechnology Information. (n.d.). Fomepizole. In PubChem Compound Database. Retrieved February 25, 2026, from [Link]
Sources
- 1. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of branching in 4-alkylpyrazoles on liver alcohol dehydrogenase inhibition: a shape analysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. srrjournals.com [srrjournals.com]
The Isopropyl Group in Pyrazole Kinase Inhibitors: A Comparative Guide to Understanding Steric Influence
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone in the design of kinase inhibitors. Its versatility allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the many possible substitutions, the seemingly simple isopropyl group plays a pivotal role, often influencing a compound's biological activity through steric effects. This guide provides an in-depth comparison of how the isopropyl group's unique steric profile can be leveraged in the design of potent and selective pyrazole-based kinase inhibitors.
The Double-Edged Sword of Steric Hindrance
Steric hindrance, the slowing of chemical reactions or interactions due to the sheer bulk of a molecule, is a critical consideration in drug design.[1][2] The isopropyl group, with its branched structure, is a classic example of a substituent that can introduce significant steric bulk. This can be both advantageous and detrimental, depending on the specific binding pocket of the target kinase.
A well-placed isopropyl group can enhance selectivity by preventing the inhibitor from binding to off-target kinases with smaller active sites. Conversely, an unfavorably positioned isopropyl group can clash with amino acid residues in the target's binding pocket, reducing potency. Understanding this delicate balance is key to successful inhibitor design.
Comparative Analysis: The Impact of N-Alkylation on JNK3 Inhibition
To illustrate the tangible effects of alkyl substitution on inhibitor potency, we will examine a series of 4-(pyrazol-3-yl)-pyridines developed as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a kinase implicated in neurodegenerative diseases.[3] The following data highlights how modifying the N1-substituent of the pyrazole ring impacts the inhibitory activity against JNK3.
| Compound ID | N1-Substituent | JNK3 IC50 (µM)[3] | p38 IC50 (µM)[3] |
| 12 | H | 0.16 | >20 |
| 14 | Methyl | 0.13 | >20 |
| 29 | Benzyl | 0.11 | >20 |
| 30 | Phenethyl | 0.22 | >20 |
As the data indicates, N-alkylation of the pyrazole nitrogen with a methyl group (compound 14 ) resulted in a slight increase in potency compared to the unsubstituted analog (compound 12 ).[3] Further increasing the bulk with a benzyl group (compound 29 ) led to a modest improvement in potency. However, extending the alkyl chain to a phenethyl group (compound 30 ) resulted in a decrease in activity, suggesting that while some bulk is tolerated, excessive steric hindrance can be detrimental.[3]
Structural Insights into Isopropyl Group Interactions
The true impact of the isopropyl group's steric profile can be visualized through X-ray crystallography. By examining the co-crystal structure of a pyrazole-based inhibitor within the kinase active site, we can understand how its size and shape influence binding.
A notable example is the crystal structure of an aminopyrazole inhibitor in complex with JNK3 (PDB ID: 4WHZ).[4] This structure reveals that the N-substituent on the pyrazole ring is oriented towards a hydrophobic pocket. The branched nature of an isopropyl group, in this context, can lead to more extensive and favorable hydrophobic interactions compared to a linear n-propyl group, potentially enhancing binding affinity. Furthermore, the steric bulk of the isopropyl group can influence the conformation of nearby amino acid residues, leading to an induced-fit that may be more favorable for binding.
In another example, the crystal structure of an aminopyrazole inhibitor, SR-3451, bound to JNK3 (PDB ID: 3FI2) highlights the planar nature of the pyrazole and the N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to the larger active site of p38, contributing to selectivity.[5]
Caption: Steric and electronic interactions of an isopropyl-substituted pyrazole inhibitor within a kinase active site.
Experimental Protocols
To provide a practical context for the data presented, this section details the methodologies for two key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for determining the potency of kinase inhibitors.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound dilutions
-
384-well low-volume black microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 5 µL of a solution containing the kinase and substrate in assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 10 µL of a solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer.
-
Incubate for at least 30 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor) after excitation at 340 nm.
-
Calculate the 520/490 nm emission ratio.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]
Caption: Workflow for a typical TR-FRET kinase inhibition assay.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the effect of a kinase inhibitor on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Test compound dilutions
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The isopropyl group, while a seemingly minor structural modification, can have profound effects on the potency and selectivity of pyrazole-based kinase inhibitors. Its branched nature introduces a unique steric profile that can be exploited to optimize interactions within the kinase active site. Through a combination of comparative biological data, structural biology insights, and robust experimental validation, researchers can rationally design more effective and selective kinase inhibitors for a variety of therapeutic applications.
References
-
Kamenecka, T., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(19), 12853-12861. [Link]
-
Scorah, N., et al. (2015). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Future Medicinal Chemistry, 7(1), 53-79. [Link]
-
Kamenecka, T., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 9968-9984. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Kamenecka, T., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 9968-9984. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 3201-3210. [Link]
-
Oh, Y., et al. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(21), 6209-6219. [Link]
-
Kamenecka, T., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(23), 9968-9984. [Link]
-
Scorah, N., et al. (2007). Crystal structure of human JNK3 complexed with N-{3-cyano-6-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl}-1-naphthalenecarboxamide. RCSB PDB. [Link]
-
Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. PubMed. [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
-
Sharma, P., et al. (2022). Quantitative Structure Activity Relationship Study of 4-Benzoylamino-1H-pyrazole-3-carboxamide Derivatives as CDK1 and CDK2 Inhibitors. World Journal of Pharmaceutical Research, 11(11), 1234-1250. [Link]
-
Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
-
El-Sayed, M. A. A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. [Link]
-
Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
-
G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6209-6219. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]
-
Saad, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
-
Caporuscio, F., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 15826-15843. [Link]
-
Kamenecka, T., et al. (2014). Supporting Information Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole. Journal of Medicinal Chemistry. [Link]
-
Sravanthi, V., & Kumar, A. (2016). Anti-inflammatory Pyrazole Derivatives as Aurora Kinase Inhibitors-Molecular Docking and ADMET Studies. Der Pharma Chemica, 8(19), 323-330. [Link]
-
Frontiers. (n.d.). Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A. Retrieved from [Link]
-
Dar, M. A., & Wani, M. Y. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5410. [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Average IC 50 values in μmol/L for AZD5438-mediated growth inhibition in a broad range of human tumor cell lines in vitro. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Drug Receptor Interactions. Retrieved from [Link]
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. carnabio.com [carnabio.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. atcc.org [atcc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
A Comparative Guide to the Crystal Structure Analysis of 4-isopropyl-1-methyl-1H-pyrazole Derivatives
Introduction: The Structural Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, possesses unique electronic and steric properties that make it a privileged scaffold for interacting with biological targets like enzymes and receptors.[1][2] Derivatives of pyrazole have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Among these, the 4-isopropyl-1-methyl-1H-pyrazole core represents a specific subclass with significant potential in drug discovery.
The precise three-dimensional arrangement of atoms and molecules within a solid-state material—its crystal structure—is fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), understanding the crystal structure is not merely an academic exercise; it is a critical component of drug development.[4] Crystal structure analysis by single-crystal X-ray diffraction provides definitive insights into molecular conformation, intermolecular interactions (such as hydrogen bonding and π-π stacking), and crystal packing. This information is indispensable for structure-based drug design (SBDD), polymorph screening, formulation development, and understanding structure-activity relationships (SAR).[4]
This guide provides a comprehensive overview of the workflow for the crystal structure analysis of 4-isopropyl-1-methyl-1H-pyrazole derivatives. It offers field-proven insights into experimental protocols, from synthesis and crystallization to data collection and analysis, and presents a comparative analysis of representative crystal structures to illustrate how subtle molecular changes can influence supramolecular architecture.
Part 1: Synthesis and Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often most challenging step in X-ray crystal structure analysis. The quality of the crystal directly dictates the quality and resolution of the diffraction data. The process begins with the synthesis of the target compound, followed by a meticulous crystallization protocol.
Generalized Synthetic Pathway
While numerous synthetic routes to pyrazole derivatives exist, a common and reliable approach for 1,4-disubstituted pyrazoles involves a two-step process: N-alkylation followed by modification at the C4 position, or vice-versa.[5] For a generic 4-substituted-1-isopropyl-1-methyl-1H-pyrazole, a plausible route is outlined below.
Experimental Protocol: Synthesis of a 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivative
This protocol is a generalized procedure adapted from established pyrazole chemistry for illustrative purposes.[5]
Step 1: N-Isopropylation of 3-methyl-1H-pyrazole
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-methyl-1H-pyrazole (1.0 eq) in acetonitrile (10 volumes).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The base acts as a proton scavenger for the acidic pyrazole N-H.
-
Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress using Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 4-6 hours).
-
Workup: Allow the mixture to cool to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude 1-isopropyl-3-methyl-1H-pyrazole.
Step 2: Nitration at the C4 Position
-
Preparation of Nitrating Agent: In a separate flask cooled to -10°C in an ice/salt bath, slowly add fuming nitric acid (1.1 eq) to acetic anhydride (5 volumes) while ensuring the internal temperature does not exceed 0°C. This in situ formation of acetyl nitrate is crucial for controlled nitration.
-
Nitration Reaction: Slowly add the crude 1-isopropyl-3-methyl-1H-pyrazole from Step 1 to the pre-formed nitrating agent, maintaining the temperature below 0°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the target compound.
Single Crystal Growth: The Key to High-Resolution Data
Crystallization is a purification technique essential for obtaining materials suitable for structural analysis.[6] The choice of method and solvent is paramount. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[6]
Experimental Protocol: Single Crystal Growth by Slow Evaporation
This method is highly effective for compounds that are reasonably soluble at room temperature in a volatile solvent.[6]
-
Dissolution: Dissolve 10-20 mg of the purified pyrazole derivative in a minimal amount of a suitable volatile solvent (e.g., acetone or ethyl acetate) in a small, clean vial. The goal is to create a near-saturated, but not fully saturated, solution.
-
Filtration (Optional but Recommended): Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any microscopic dust or particulate matter, which can act as unwanted nucleation sites and lead to the formation of many small crystals instead of a few large ones.
-
Evaporation: Cover the vial with parafilm and carefully puncture it with a needle 1-2 times. This allows for slow, controlled evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) at a constant temperature.
-
Crystal Harvest: Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form. Once crystals of sufficient size (typically >0.1 mm in all dimensions) are observed, they can be carefully harvested using a spatula or loop.
Part 2: The Crystal Structure Determination Workflow
Once a suitable single crystal is obtained, the process of determining its atomic structure involves a standardized workflow, from data collection using an X-ray diffractometer to structure solution and refinement using specialized software.
Sources
Proper Disposal of 4-isopropyl-1-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, this biological activity also signals a potential for environmental and physiological hazards if not handled and disposed of correctly. Pyrazole derivatives are often characterized by hazards such as oral toxicity, skin and eye irritation, and aquatic toxicity.[2][3][4] Therefore, a cautious and systematic approach to waste management is imperative.
PART 1: Core Principles of Disposal
The fundamental principle governing the disposal of 4-isopropyl-1-methyl-1H-pyrazole is that it must never be disposed of via standard laboratory or municipal waste streams.[5] Discharge into drains, sewer systems, or any water bodies is strictly prohibited to prevent environmental contamination and harm to aquatic life.[2][5][6] The required method of disposal is through a licensed and certified chemical waste disposal facility.[5][6]
PART 2: Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for researchers. Adherence to these steps is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling any waste containing 4-isopropyl-1-methyl-1H-pyrazole, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Chemical splash goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Protects against splashes of liquid waste or contact with contaminated materials.[5][6] |
| Hands | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) | Provides a barrier against dermal contact, as pyrazole compounds can be toxic upon skin contact.[3] Dispose of contaminated gloves as hazardous waste.[6] |
| Body | Laboratory coat and closed-toe shoes | Prevents contamination of personal clothing and protects skin from accidental spills.[6] |
| Respiratory | Respirator (if applicable) | Use only in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust can be generated, a NIOSH-approved respirator is necessary.[5][6] |
2. Waste Identification and Segregation: Proper segregation is key to preventing dangerous chemical reactions and ensuring correct disposal.
-
Classification: All waste contaminated with 4-isopropyl-1-methyl-1H-pyrazole, including neat compound, solutions, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and spill cleanup materials, must be classified as hazardous chemical waste.[7]
-
Segregation: Keep this waste stream separate from all other chemical wastes, particularly incompatible materials.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[2][3]
3. Containerization: The integrity of the waste container is crucial for safe storage and transport.
-
Material Compatibility: Use a designated, sealable container made of a material chemically compatible with pyrazoles. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with no cracks or leaks.[7]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "Waste 4-isopropyl-1-methyl-1H-pyrazole"[5]
-
Any relevant hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard) as indicated by SDS of similar compounds.[8]
-
The accumulation start date and the name of the generating researcher/laboratory.
-
4. Storage: Waste must be stored safely pending collection by a licensed disposal service.
-
Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and separate from general laboratory work areas.[7]
-
Conditions: Keep the container tightly closed and store in a cool, dry place away from sources of ignition or incompatible materials.[2][7]
5. Final Disposal: The final step must be handled by professionals.
-
Professional Disposal: Arrange for the collection of the hazardous waste with your institution's EHS department or a licensed professional waste disposal service.[6]
-
Documentation: Provide the disposal service with the full chemical name and any available safety information to ensure they can manage the waste appropriately.[7] The recommended disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][6]
6. Spill Management: In the event of a spill, immediate and correct action is required.
-
Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.[5] All cleaning materials must also be disposed of as hazardous waste.
PART 3: Logical Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-isopropyl-1-methyl-1H-pyrazole.
Caption: Disposal workflow for 4-isopropyl-1-methyl-1H-pyrazole.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of 4-isopropyl-1-methyl-1H-pyrazole, thereby protecting themselves, their colleagues, and the environment.
References
- Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Pyrazole - Safety Data Sheet. ChemicalBook.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - Pyrazole. MilliporeSigma.
- 4-Isopropyl-1H-pyrazole | CAS 13753-53-2. Benchchem.
- Essential Safety and Operational Guide for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
- SAFETY DATA SHEET - 4-Methylpyrazole. TCI Chemicals.
- 4-Isopropyl-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich. MilliporeSigma.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Isopropyl-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
